Benzyl-PEG11-alcohol
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H52O12 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H52O12/c30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25-40-26-27-41-28-29-4-2-1-3-5-29/h1-5,30H,6-28H2 |
InChI Key |
WFUKQVZFXGVCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl-PEG11-alcohol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG11-alcohol, a bifunctional molecule increasingly utilized in advanced biochemical and pharmaceutical applications. The document details its chemical structure, physicochemical properties, core applications, and relevant experimental protocols, serving as a critical resource for professionals in drug discovery and development.
Core Chemical Structure and Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative. Its structure consists of a hydrophobic benzyl group at one terminus, a hydrophilic chain of eleven ethylene glycol units, and a reactive primary hydroxyl (alcohol) group at the other terminus. The benzyl group typically serves as a protecting group for one end of the PEG chain, which can be removed under specific conditions, while the terminal alcohol provides a reactive site for further chemical modification.[1][2] This bifunctional nature makes it a valuable building block for synthesizing more complex molecules.
The IUPAC name for this compound is 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol.[3]
Physicochemical and Handling Data
The quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, formulation, and chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O₁₂ | [3][4] |
| Molecular Weight | 592.72 g/mol | |
| Exact Mass | 592.3500 u | |
| Purity | Typically >95% | |
| Appearance | To be determined (often a solid or viscous liquid) | |
| CAS Number | Not broadly assigned | |
| Solubility | The PEG chain enhances aqueous solubility; soluble in common organic solvents like DMSO, DMF, and DCM. | |
| Storage Conditions | Short-term: 0 - 4°C, dry and dark. Long-term: -20°C. |
Key Applications in Research and Drug Development
The unique structure of this compound makes it a versatile tool in bioconjugation, drug delivery, and the development of specialized therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).
Linker for PROTAC Synthesis
This compound is a key starting material for creating linkers used in PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG11 chain provides a flexible, hydrophilic spacer of a defined length, which is often critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Precursor in PEGylation
PEGylation—the covalent attachment of PEG chains to therapeutic molecules—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound, as a monodisperse (single-length) PEG, is an ideal precursor for synthesizing functionalized PEGylating agents. This avoids the polydispersity inherent in traditional PEG synthesis, leading to more homogeneous final bioconjugates with improved batch-to-batch consistency.
Chemical Reactivity and Functionalization
The reactivity of this compound is centered on its two terminal groups:
-
Terminal Alcohol (-OH): This primary alcohol is a versatile reactive handle. It can be oxidized to form a carboxylic acid (creating Benzyl-PEG11-acid), which can then be coupled to amine groups on proteins or peptides using activators like EDC or HATU to form stable amide bonds. It can also be converted into other functional groups for various conjugation chemistries.
-
Benzyl Group (Bn-O-): The benzyl ether serves as a stable protecting group for the other end of the PEG chain. It can be selectively removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst), revealing a second primary alcohol for further derivatization.
Experimental Protocols
Accurate characterization and strategic chemical modification are crucial when working with this compound. The following protocols provide standardized methods for purity analysis and a conceptual workflow for its use in synthesis.
Protocol for Purity and Structural Analysis
The purity and identity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
A. ¹H NMR Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure and assess purity by identifying characteristic proton signals and detecting impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to a final concentration of 10-20 mg/mL in a standard NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Integrate and analyze the key signals: the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the methylene protons of the benzyl group (approx. 4.5 ppm), the repeating ethylene glycol units (approx. 3.6 ppm), and the terminal alcohol methylene group. Purity is estimated by comparing the integration of the main compound's signals to those of any impurities.
-
B. HPLC for Purity Quantification
-
Objective: To separate and quantify this compound from non-PEGylated starting materials, PEGs of different lengths, or other impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the initial mobile phase solvent mixture.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of HPLC-grade water and acetonitrile (or methanol), often containing 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile at a wavelength of 254 nm to detect the benzyl group's aromatic ring.
-
-
Analysis: Inject the sample. The retention time of the major peak corresponds to this compound. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Visualized Workflows and Pathways
To better illustrate the role and chemical utility of this compound, the following diagrams, generated using the DOT language, outline key logical and experimental workflows.
References
The Benzyl Ether: A Comprehensive Technical Guide to a Stalwart Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. Among the arsenal of strategies for the temporary masking of hydroxyl functionalities, the benzyl ether (Bn) stands out as a robust and versatile choice. Its widespread use is a testament to its favorable balance of stability across a broad spectrum of reaction conditions and the variety of mild and efficient methods available for its removal. This technical guide provides an in-depth exploration of the benzyl ether protecting group, detailing its formation, cleavage, and stability, supplemented with experimental protocols and quantitative data to inform synthetic planning.
Introduction to the Benzyl Ether Protecting Group
The benzyl group is introduced to an alcohol via the formation of a benzyl ether linkage (R-O-Bn). This transformation effectively masks the nucleophilic and acidic nature of the hydroxyl group, preventing it from interfering with subsequent chemical transformations. The utility of the benzyl ether lies in its resilience to a wide range of non-reductive conditions, including acidic and basic hydrolysis, organometallic reagents, and many oxidizing and reducing agents.[1][2][3]
Key Attributes of the Benzyl Ether Protecting Group:
-
Robust Stability: Stable to a wide pH range, strong bases, and many nucleophilic and electrophilic reagents.[1][4]
-
Ease of Introduction: Readily formed under standard conditions, most commonly via the Williamson ether synthesis.
-
Versatile Cleavage: Can be removed under a variety of conditions, with catalytic hydrogenolysis being the most prevalent. This allows for orthogonality with other protecting groups.
-
Substituted Analogues: The electronic properties of the benzyl group can be tuned by substitution on the aromatic ring (e.g., p-methoxybenzyl, PMB), enabling alternative deprotection strategies.
Formation of Benzyl Ethers (Benzylation)
The most common and straightforward method for the formation of benzyl ethers is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by the deprotonation of the alcohol with a base, displaces a halide from a benzyl halide.
Williamson Ether Synthesis
This method is highly efficient for primary and secondary alcohols. The choice of base and solvent is crucial for optimizing the reaction conditions.
-
Common Bases: Sodium hydride (NaH), potassium hydride (KH), and potassium hydroxide (KOH) are frequently employed. For substrates sensitive to strong bases, milder alternatives like silver oxide (Ag₂O) can be used, which can also offer improved selectivity in polyol protection.
-
Benzylating Agents: Benzyl bromide (BnBr) is the most common reagent due to its high reactivity. Benzyl chloride (BnCl) is a less reactive but often more economical alternative.
-
Solvents: Aprotic polar solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are typically used to dissolve the alkoxide and promote the SN2 reaction.
Table 1: Representative Conditions for Benzylation of Alcohols via Williamson Ether Synthesis
| Alcohol Type | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary | BnBr | NaH | THF | 0 to RT | 4.5 | 98 | |
| Primary | BnBr | NaH | DMF | 0 to RT | 19 | 92 | |
| Secondary | BnBr | KH, n-Bu₄N⁺I⁻ | Et₂O | RT | 2 | 87 | |
| Primary | BnBr | K₂CO₃ | Acetone | Reflux | 24 | 92 |
RT = Room Temperature
Alternative Benzylation Methods
For substrates that are sensitive to basic conditions, alternative methods have been developed:
-
Under Acidic Conditions: Benzyl trichloroacetimidate can be used in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).
-
Under Neutral Conditions: Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under neutral conditions upon warming.
Cleavage of Benzyl Ethers (Debenzylation)
The removal of the benzyl group can be accomplished through several methods, with the choice depending on the other functional groups present in the molecule.
Catalytic Hydrogenolysis
This is the most common and generally mildest method for debenzylation. The reaction involves the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The byproducts are the deprotected alcohol and toluene.
-
Catalysts: 10% Pd/C is the most widely used catalyst. Pearlman's catalyst, Pd(OH)₂/C, can be more effective in certain cases.
-
Hydrogen Source: Hydrogen gas, often at atmospheric pressure (balloon) or higher pressures in a hydrogenation apparatus, is the standard.
-
Solvents: Alcohols such as ethanol (EtOH) and methanol (MeOH), as well as ethyl acetate (EtOAc), are common solvents.
Catalytic Transfer Hydrogenolysis
As an alternative to using hydrogen gas, catalytic transfer hydrogenolysis employs a hydrogen donor molecule in the presence of a palladium catalyst. This method can be advantageous for its operational simplicity and for avoiding the hazards associated with hydrogen gas.
-
Hydrogen Donors: Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.
Oxidative Cleavage
Benzyl ethers can be cleaved under oxidative conditions, which is particularly useful when other reducible functional groups are present that would not be stable to hydrogenolysis.
-
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): This reagent is effective for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers, which are more electron-rich. Recent methods have shown that simple benzyl ethers can also be cleaved with DDQ under photoirradiation.
-
Ozone (O₃): Ozonolysis can oxidatively remove benzyl groups under mild conditions, yielding the alcohol after a reductive workup.
-
Oxoammonium Salts: Reagents like 4-acetamido-TEMPO tetrafluoroborate can oxidatively cleave benzylic ethers to the corresponding aldehydes and alcohols.
Dissolving Metal Reduction
The Birch reduction (Na/NH₃) can also be used to cleave benzyl ethers, although its use is less common due to the harsh conditions.
Table 2: Common Methods for the Deprotection of Benzyl Ethers
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenolysis | H₂, Pd/C | EtOAc | RT | 0.5 - 30 h | 82 - 98 | |
| Catalytic Hydrogenolysis | H₂, Pd(OH)₂/C | EtOH, i-PrOH, MeOH | RT | 48 h | 96 | |
| Catalytic Transfer Hydrogenolysis | Formic Acid, Pd/C | Not specified | Not specified | Not specified | High | |
| Dissolving Metal Reduction | Li, EtOH, NH₃, THF | THF | Reflux | 1 h | 90 | |
| Visible-Light Oxidative Cleavage | DDQ, t-BuONO, Blue LED | CH₂Cl₂/H₂O | Not specified | 2 h | 28 |
Experimental Protocols
Protocol 1: Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide
This protocol is adapted from a general procedure for Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (to make a 0.2 M solution)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
Procedure:
-
To a solution of the alcohol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the sodium hydride portionwise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Debenzylation by Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzyl ether using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl-protected alcohol (1 mmol)
-
Ethanol (EtOH) (10 mL)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Hydrogen gas (balloon)
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and degas the mixture by applying a vacuum and backfilling with hydrogen gas. Repeat this process twice.
-
Leave the reaction mixture to stir at room temperature overnight under a hydrogen atmosphere (balloon).
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be further purified if necessary.
Visualizations
Benzylation of an Alcohol via Williamson Ether Synthesis
References
Solubility Profile of Benzyl-PEG11-alcohol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG11-alcohol in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide synthesizes information based on the known properties of its constituent parts—the benzyl group and the polyethylene glycol (PEG) chain—as well as closely related analogues. Furthermore, a detailed, standardized experimental protocol for determining the thermodynamic solubility of liquid compounds is provided to enable researchers to generate precise quantitative data.
Predicted Solubility of this compound
The solubility of this compound is dictated by the physicochemical properties of its two main components: the hydrophobic benzyl head group and the hydrophilic polyethylene glycol (PEG11) tail. The benzyl group contributes to solubility in aromatic and less polar solvents, while the PEG chain, consisting of 11 ethylene glycol units, enhances solubility in polar organic solvents.
In general, benzyl alcohol is miscible with or highly soluble in a wide array of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons[1][2][3][4][5]. Polyethylene glycols are also soluble in many organic solvents such as acetone, alcohols, and chlorinated solvents. However, the solubility of PEG in some organic solvents can decrease with increasing molecular weight. A shorter-chain analogue, di(ethylene glycol) benzyl ether, is reported to be soluble in alcohols, ethers, and ketones.
Based on these characteristics, a qualitative solubility profile for this compound can be predicted as summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental measurement.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Highly Soluble / Miscible | Both the benzyl and PEG components are expected to be highly soluble in short-chain alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is suitable for solvating both the benzyl and PEG moieties. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | Benzyl alcohol is miscible with diethyl ether. PEGs are generally soluble in THF. Solubility may be slightly reduced compared to alcohols. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Both benzyl alcohol and PEGs exhibit good solubility in chlorinated solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The benzyl group promotes solubility in aromatic solvents. PEGs are also soluble in toluene. |
| Amide Solvents | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These polar aprotic solvents are generally good solvents for PEG-containing molecules. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The high polarity of the PEG chain is expected to limit solubility in non-polar aliphatic hydrocarbons. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following protocol describes a standardized procedure for determining the thermodynamic solubility of a liquid substance like this compound in an organic solvent. This method, known as the shake-flask method, is considered a reliable approach for establishing equilibrium solubility.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps and PTFE-lined septa
-
Analytical balance
-
Positive displacement micropipettes
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system, as appropriate for the analyte and solvent.
-
Volumetric flasks and appropriate glassware for standard preparation.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure that a separate phase of the solute is visible after equilibration.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial and place it in a constant temperature incubator or water bath on an orbital shaker.
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solute.
-
To further ensure the removal of undissolved micro-droplets, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the clear, supernatant solvent phase.
-
Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same organic solvent.
-
Generate a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/L or mg/mL.
-
3. Data Interpretation:
The solubility is the mean of at least three independent measurements. The temperature at which the experiment was conducted should always be reported alongside the solubility value.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Benzyl-PEG11-alcohol physical and chemical properties
An In-depth Technical Guide to Benzyl-PEG11-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of this compound, a key bifunctional linker used in pharmaceutical research and development.
Core Properties of this compound
This compound is a high-purity polyethylene glycol (PEG) derivative that is monodisperse, meaning it has a discrete chain length of 11 ethylene glycol units. It features a benzyl ether at one terminus and a primary alcohol (hydroxyl group) at the other. This structure makes it a valuable tool in bioconjugation and drug delivery, particularly as a linker for Proteolysis Targeting Chimeras (PROTACs).[1]
Physical and Chemical Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol | [1] |
| Synonyms | Benzyl-PEG11-OH | [1] |
| Molecular Formula | C₂₉H₅₂O₁₂ | [1] |
| Molecular Weight | 592.72 g/mol | [1] |
| Exact Mass | 592.3500 u | |
| Appearance | Solid | |
| Purity | >95% | |
| Solubility | No specific data available. The PEG chain enhances aqueous solubility, while the benzyl group provides hydrophobic character. It is expected to be soluble in many organic solvents. | |
| CAS Number | Not Available |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
| Condition | Recommendation | Source |
| Short-Term Storage | Store at 0 - 4°C, dry and protected from light. | |
| Long-Term Storage | Store at -20°C, dry and protected from light. | |
| Solution Storage | Aliquot into single-use volumes. Store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | |
| Chemical Stability | Stable under recommended storage conditions. The benzyl ether bond is susceptible to cleavage by strong acids or catalytic hydrogenolysis. The PEG chain is prone to oxidative degradation, which is accelerated by heat, oxygen, and transition metals. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing agents, and strong reducing agents. |
Role in Drug Development and Research
The unique structure of this compound defines its function in advanced drug development.
-
PEG Linker : The PEG11 chain is hydrophilic and biocompatible. When conjugated to a therapeutic molecule (a process known as PEGylation), it can improve solubility, increase hydrodynamic volume, extend circulation half-life, and shield the molecule from proteolytic degradation and the host's immune system.
-
Benzyl Protecting Group : The benzyl group serves as a stable protecting group for one end of the PEG chain. It is robust enough to withstand many reaction conditions but can be selectively removed under specific deprotection protocols, such as mild hydrogenolysis, to reveal a primary alcohol for further conjugation.
-
Terminal Alcohol : The free hydroxyl group is a versatile functional handle. It can be activated or modified to react with various functional groups on target molecules, such as carboxylic acids, to form stable covalent bonds.
Caption: Logical relationship between the structural components of this compound and their functions.
Experimental Protocols
While specific protocols are application-dependent, the following sections outline general methodologies for the synthesis, purification, and analysis of this compound and similar PEG linkers.
Generalized Synthesis
The synthesis of this compound is typically a multi-step process performed via custom synthesis. A representative method involves the benzylation of a PEG molecule with a defined length.
Reaction Scheme: Protection of one terminal hydroxyl group of PEG11-diol with a benzyl group.
Materials:
-
PEG11-diol
-
Sodium hydride (NaH) or similar strong base
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve PEG11-diol in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath (0°C).
-
Add sodium hydride portion-wise and stir for 30-60 minutes to form the alkoxide.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Purification is essential to remove unreacted starting materials and byproducts. Flash chromatography followed by preparative HPLC is a common strategy.
Method 1: Flash Chromatography (Silica Gel)
-
Column Preparation : Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Loading : Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution : Elute the column with a gradient mobile phase, such as 0% to 10% methanol in DCM. The more polar this compound will elute later than less polar impurities like excess benzyl bromide.
-
Analysis : Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the pure product.
Method 2: Preparative Reverse-Phase HPLC (for high purity)
-
Column : C18 preparative column.
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient : A linear gradient optimized based on analytical HPLC results (e.g., 30% to 70% B over 30 minutes).
-
Procedure : Dissolve the product from flash chromatography in the initial mobile phase, inject it onto the column, and collect fractions corresponding to the product peak.
-
Final Step : Combine the pure fractions and remove the solvent via lyophilization to obtain the final product.
Quality Control and Analysis
The purity and identity of the final product are typically confirmed using analytical HPLC and mass spectrometry.
Analytical HPLC Method:
-
Column : C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Same as preparative HPLC (TFA in water/acetonitrile).
-
Gradient : A fast, linear gradient (e.g., 10% to 90% B over 15 minutes).
-
Detection : UV at 254 nm (for the benzyl group) and/or an Evaporative Light Scattering Detector (ELSD) for the PEG chain.
-
Expected Result : A single major peak with a purity of >95% by peak area.
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Conceptual Application: Improving Drug Delivery
The primary application of PEG linkers like this compound is to improve the pharmacokinetic properties of therapeutic agents. The diagram below illustrates this concept.
Caption: A PEGylated drug evades immune detection and renal clearance, leading to a longer circulation time.
References
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
Introduction
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units that have become indispensable tools in drug delivery, bioconjugation, and materials science.[1] Their unique properties, including high water solubility, biocompatibility, low immunogenicity, and flexibility, make them ideal for connecting various molecular entities.[1] Heterobifunctional PEG linkers, a specialized class of these compounds, possess two different reactive functional groups at their termini.[2][] This dual-reactivity allows for the sequential and specific conjugation of two distinct molecules, such as an antibody and a therapeutic drug, enabling the construction of complex and highly efficient bioconjugates.[4]
The incorporation of a PEG chain as a spacer offers significant advantages, including improved hydrophilicity of the final conjugate, enhanced pharmacokinetic profiles by shielding molecules from enzymatic degradation, and reduced potential for an immune response. The length of the PEG chain is customizable, providing precise control over the distance between the conjugated molecules, a critical factor for optimizing biological activity and stability.
Core Concepts and Structure
The fundamental structure of a heterobifunctional PEG linker consists of two distinct terminal functional groups (X and Y) separated by a polyethylene glycol chain. This design is pivotal for applications requiring the precise connection of two different molecular components.
Figure 1: Core structure of a heterobifunctional PEG linker.
The choice of functional groups is critical and depends on the available reactive sites on the target molecules. Common pairings are designed to be orthogonal, meaning they react with different functional groups under specific conditions, preventing undesirable cross-reactivity.
Quantitative Data
The selection of a heterobifunctional PEG linker is guided by quantitative parameters that influence the properties and performance of the final bioconjugate.
Table 1: Properties of Common Linear PEG Linkers This table summarizes the physical properties of various PEG linkers based on their molecular weight and number of repeating ethylene oxide units.
| Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm)¹ |
| PEG2 | 88 | 2 | 0.6 |
| PEG4 | 176 | 4 | 1.2 |
| PEG8 | 352 | 8 | 2.8 |
| PEG11 | 484 | 11 | 3.1 |
| PEG24 | ~1056 | 24 | ~8.4 |
| PEG45 | ~2000 | 45 | 12.7 |
| ¹Contour length is calculated based on a PEO unit length of approximately 0.28-0.35 nm. |
Table 2: Common Heterobifunctional Chemistries This table outlines frequently used reactive group pairs and their specific targets, enabling precise bioconjugation strategies.
| Functional Group X | Target for X | Functional Group Y | Target for Y | Bond Formed |
| NHS Ester | Primary Amines (-NH₂) | Maleimide | Thiols/Sulfhydryls (-SH) | Amide / Thioether |
| Azide (-N₃) | Alkyne / DBCO | NHS Ester | Primary Amines (-NH₂) | Triazole / Amide |
| Alkyne | Azide (-N₃) | Maleimide | Thiols/Sulfhydryls (-SH) | Triazole / Thioether |
| Orthopyridyl disulfide (OPSS) | Thiols/Sulfhydryls (-SH) | Biotin | Avidin / Streptavidin | Disulfide / Affinity |
| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amine (-NH₂) | Carboxyls (-COOH) | Amide / Amide |
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics The length of the PEG chain can significantly influence the clearance rate of Antibody-Drug Conjugates (ADCs). Longer PEG chains generally lead to improved exposure and reduced clearance.
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| Data derived from a comparative study of ADCs with varying PEG linker lengths. |
Key Applications
Heterobifunctional PEG linkers are integral to the development of advanced therapeutics and diagnostics.
Antibody-Drug Conjugates (ADCs) ADCs utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload. The PEG component enhances the solubility and stability of the ADC, reduces aggregation, and can lead to a higher drug-to-antibody ratio (DAR) without compromising the conjugate's properties. The linker's design (cleavable or non-cleavable) also dictates the mechanism of drug release inside the target cell.
Figure 2: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs) PROTACs are innovative molecules that eliminate specific unwanted proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. Heterobifunctional PEG linkers are often used to provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the degradation of the target protein.
Peptide and Protein Therapeutics Peptides can be highly specific therapeutic agents, but they often suffer from rapid enzymatic degradation and clearance in vivo. PEGylation using heterobifunctional linkers enhances the stability and circulation half-life of peptide drugs by shielding them from proteases. This modification can also improve the solubility of hydrophobic peptides.
Experimental Protocols
The following protocols provide detailed methodologies for common bioconjugation experiments using heterobifunctional PEG linkers.
Protocol 1: Conjugation of an Antibody to a Thiol-Containing Drug using NHS-PEG-Maleimide
This protocol details a two-step process where a linker is first attached to an antibody via its amine groups, followed by the conjugation of a thiol-containing molecule.
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.5-8.5
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug/molecule
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis equipment
-
Reaction buffers (e.g., PBS)
Methodology:
-
Step 1: Reaction of Antibody with NHS-PEG-Maleimide
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO immediately before use.
-
Adjust the pH of the antibody solution to 7.5-8.5 to ensure primary amines are deprotonated and reactive.
-
Add the linker solution to the antibody solution at a specified molar ratio (e.g., 10:1 linker-to-antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Drug
-
Prepare a stock solution of the thiol-containing drug in a compatible solvent.
-
Add the thiol-drug solution to the purified maleimide-activated antibody, typically at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.
-
Figure 3: Experimental workflow for ADC synthesis using an NHS-PEG-Maleimide linker.
Protocol 2: Characterization of the Antibody-Drug Conjugate
After synthesis, the conjugate must be characterized to assess its purity and determine the drug-to-antibody ratio (DAR).
Materials:
-
Purified ADC sample
-
High-Performance Liquid Chromatography (HPLC) system
-
Size-Exclusion Chromatography (SEC-HPLC) column (e.g., TSKgel G3000SWxl)
-
Mobile phase: Phosphate buffer with NaCl
Methodology:
-
SEC-HPLC for Purity Assessment:
-
Equilibrate the SEC-HPLC column with the mobile phase.
-
Inject the purified ADC sample onto the column.
-
Monitor the elution profile using UV detection at 280 nm.
-
This method effectively separates the monomeric ADC from high-molecular-weight aggregates and low-molecular-weight fragments, allowing for purity assessment.
-
-
Hydrophobic Interaction Chromatography (HIC) for DAR Determination:
-
HIC separates species based on their hydrophobicity. Since each conjugated drug adds hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.
-
The relative area of each peak is used to calculate the average DAR of the ADC preparation.
-
Heterobifunctional PEG linkers are sophisticated and versatile chemical tools that have profoundly impacted the field of drug development and bioconjugation. Their unique ability to connect two different molecules with precision, combined with the inherent benefits of the PEG spacer, allows researchers to design advanced therapeutics like ADCs and PROTACs with enhanced efficacy, stability, and safety profiles. The continued innovation in linker chemistry and conjugation methodologies promises to further expand the applications of these linkers, driving progress in targeted therapies and personalized medicine.
References
The Pivotal Role of Polyethylene Glycol (PEG) Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by coopting the cell's intrinsic ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the ultimate degradation of the target protein.
Among the diverse array of linker types, polyethylene glycol (PEG) linkers have garnered significant attention and widespread use in PROTAC design. Their unique combination of hydrophilicity, flexibility, and biocompatibility provides a versatile platform for optimizing PROTAC performance. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
The Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which bestow them with a unique set of properties that are highly advantageous in PROTAC design.
Key Physicochemical Properties and Their Impact:
-
Hydrophilicity: The ether oxygens in the PEG backbone readily form hydrogen bonds with water, significantly enhancing the aqueous solubility of the PROTAC molecule. This is crucial as PROTACs are often large and lipophilic, leading to poor solubility and bioavailability.[1][2]
-
Flexibility: The rotatable bonds within the PEG chain provide considerable conformational flexibility.[1] This allows the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is an absolute prerequisite for subsequent ubiquitination and degradation.[3][4]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.
-
Tunability: The length of the PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the two ligands to achieve maximal degradation efficiency.
The length of the PEG linker is a critical parameter that must be empirically determined for each specific POI and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Quantitative Impact of PEG Linker Length on PROTAC Performance
Systematic variation of the PEG linker length has been shown to have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs. The optimal length is not universal and is highly dependent on the specific biological system.
Table 1: Impact of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 100 | ~80 |
| PROTAC C | PEG | 20 | 500 | ~60 |
Data synthesized from literature reports for illustrative purposes.
Table 2: Influence of PEG Linker Length on the Degradation of BTK
| PROTAC | Linker Composition | Number of PEG Units | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG | 2 | >1000 | <10 |
| BTK Degrader 2 | PEG | 3 | 50 | ~90 |
| BTK Degrader 3 | PEG | 4 | 20 | >95 |
| BTK Degrader 4 | PEG | 5 | 100 | ~85 |
Data synthesized from literature reports for illustrative purposes.
Table 3: Effect of PEG Linker Length on Physicochemical and Pharmacokinetic Properties of a BRD4 Degrader
| PROTAC | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Plasma Half-life (h) |
| BRD4 Degrader 1 | PEG2 | 15 | 0.5 | 5 | 2.1 |
| BRD4 Degrader 2 | PEG4 | 50 | 1.2 | 20 | 4.5 |
| BRD4 Degrader 3 | PEG6 | 35 | 0.8 | 15 | 3.8 |
Data synthesized from literature reports for illustrative purposes.
Visualizing the Role of PEG Linkers in PROTAC Action
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes involved in PROTAC-mediated protein degradation and the general workflow for their design and evaluation.
References
Stability of Benzyl-PEG11-alcohol under acidic and basic conditions
An In-depth Technical Guide to the Stability of Benzyl-PEG11-alcohol Under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a stable benzyl ether protecting group, a hydrophilic eleven-unit polyethylene glycol (PEG) chain, and a terminal primary alcohol, offers a unique combination of properties. Understanding the chemical stability of this linker under various pH conditions is paramount for ensuring the integrity, efficacy, and safety of the final therapeutic or research agent.
This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions. It details the primary degradation pathways, offers standardized experimental protocols for stability assessment, and presents expected quantitative outcomes based on the behavior of structurally analogous compounds.
Chemical Stability Profile
The stability of this compound is primarily dictated by the chemical properties of its two main constituents: the benzyl ether linkage and the polyethylene glycol backbone.
Stability Under Acidic Conditions
The benzyl ether group is generally stable under moderately acidic conditions. However, it is susceptible to cleavage by strong acids, a reaction that is often accelerated by increased temperatures[1][2]. This cleavage results in the formation of benzyl alcohol and the corresponding PEG11-diol. The ether oxygen is protonated by the strong acid, forming a good leaving group, which is then cleaved, likely through an SN1 mechanism due to the stability of the resulting benzyl carbocation[3][4].
The PEG chain itself is relatively stable to acid-catalyzed hydrolysis. However, the overall degradation of the molecule under acidic stress is primarily driven by the lability of the benzyl ether bond[5].
Stability Under Basic Conditions
Benzyl ethers are known to be highly stable under a wide range of basic conditions, from mild to strongly alkaline. The ether linkage is not susceptible to nucleophilic attack by hydroxide ions. Similarly, the ether bonds of the polyethylene glycol backbone are also stable under basic conditions. Therefore, this compound is expected to exhibit high stability with minimal degradation in basic media. While some PEG-based hydrogels with ester linkages show accelerated degradation in basic conditions, this is not directly applicable to the ether-based structure of this compound.
Oxidative and Other Degradation Pathways
Beyond pH-mediated degradation, it is important to consider other potential instability factors:
-
Oxidation : The PEG chain is susceptible to auto-oxidation, a process that can be initiated by oxygen, transition metal ions, and light, leading to the formation of aldehydes, ketones, and carboxylic acids, and potentially causing chain scission. The benzyl group can also be cleaved under specific oxidative conditions, for instance, with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.
-
Catalytic Hydrogenolysis : The benzyl ether bond is readily cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C), yielding toluene and the PEG11-alcohol. While this is a deprotection strategy rather than an unintended degradation pathway under normal handling, it highlights the lability of this bond under reductive conditions.
Quantitative Stability Data
Table 1: Stability of this compound Under Acidic Conditions
| Acid Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradants |
| 0.1 M HCl | 25 | 24 | >95% | Benzyl alcohol, PEG11-diol |
| 0.1 M HCl | 60 | 24 | ~85-90% | Benzyl alcohol, PEG11-diol |
| 1 M HCl | 60 | 24 | ~70-80% | Benzyl alcohol, PEG11-diol |
Table 2: Stability of this compound Under Basic Conditions
| Base Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradants |
| 0.1 M NaOH | 25 | 24 | >99% | Negligible |
| 0.1 M NaOH | 60 | 24 | >98% | Negligible |
| 1 M NaOH | 60 | 24 | >98% | Negligible |
Table 3: Stability of this compound Under Oxidative Conditions
| Oxidative Condition | Temperature (°C) | Time (hours) | Expected Purity (%) | Primary Degradants |
| 3% H₂O₂ | 25 | 24 | ~90-95% | PEG chain oxidation products (aldehydes, acids) |
Degradation Pathway Diagrams
The following diagrams illustrate the proposed degradation mechanisms for this compound under significant stress conditions.
Caption: Proposed SN1 mechanism for acid-catalyzed cleavage of this compound.
Caption: Simplified free-radical mechanism for the oxidative degradation of the PEG chain.
Experimental Protocols for Stability Testing
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating power of analytical methods.
Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradants.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Thermostatically controlled oven/water bath
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate the solution at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate 1 mL of the stock solution in a sealed vial at 70°C for 48 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Sample Neutralization: After incubation, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase and analyze immediately using the HPLC-UV/MS method described below.
Stability-Indicating HPLC-UV/MS Method
Objective: To separate and quantify this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) for peak identification
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (for the benzyl chromophore)
-
MS Detection: ESI positive mode, scanning a mass range appropriate for the parent compound and expected degradants.
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the structure of degradation products.
Procedure:
-
If a significant degradation product is observed via HPLC, it can be isolated using preparative HPLC.
-
The isolated fraction is dried under vacuum.
-
The residue is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H and ¹³C NMR spectra are acquired to elucidate the structure of the degradant. For example, the disappearance of the benzyl protons around 7.3 ppm and the benzylic methylene protons around 4.5 ppm would confirm acidic cleavage.
Workflow for Stability Assessment
The following diagram outlines the logical workflow for a comprehensive stability assessment of this compound.
Caption: A typical experimental workflow for conducting forced degradation studies.
Conclusion and Recommendations
This compound exhibits excellent stability under basic conditions and moderate stability in acidic media. The primary liability is the benzyl ether linkage, which can be cleaved under strong acidic conditions, particularly at elevated temperatures. The polyethylene glycol chain is susceptible to oxidation, which should be mitigated by storing the material and its solutions protected from light and oxygen, and by avoiding contamination with transition metals. For optimal long-term stability, solid this compound should be stored at low temperatures (e.g., -20°C) under an inert atmosphere. Solutions should be freshly prepared or stored frozen for short periods. The provided protocols offer a robust framework for researchers to assess the stability of this compound in their specific formulations and applications, ensuring the development of reliable and high-quality bioconjugates and drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Handling of Benzyl-PEG11-alcohol: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability of Benzyl-PEG11-alcohol, a critical bifunctional linker in advanced therapeutic modalities.
This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a flexible, hydrophilic spacer in the design and synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its defined chain length of 11 ethylene glycol units and terminal benzyl and alcohol functional groups offer synthetic versatility. Proper storage and handling are paramount to maintaining its integrity and ensuring the reproducibility of experimental results.
Storage and Handling Conditions
To prevent degradation and maintain the quality of this compound, adherence to recommended storage and handling protocols is essential.
Storage Recommendations
Proper storage is critical to prevent degradation from environmental factors.[1] Both short-term and long-term storage conditions should be carefully controlled.
| Condition | Solid Form | In Solution |
| Short-Term (Days to Weeks) | 0 - 4 °C, dry and dark.[1] | Aliquot and store at -20°C for up to 1 month. |
| Long-Term (Months to Years) | -20°C, dry, dark, and under an inert atmosphere.[1] | Aliquot and store at -80°C for up to 6 months. |
It is crucial to use anhydrous solvents when preparing stock solutions and to avoid repeated freeze-thaw cycles.[2]
Handling Procedures
Safe handling practices are necessary to protect both the researcher and the integrity of the compound.[3]
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves, and impervious clothing. |
| Ventilation | Use only in a well-ventilated area with appropriate exhaust ventilation. |
| Incompatible Materials | Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents. |
| General Hygiene | Avoid inhalation, and contact with eyes and skin. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. |
Stability and Degradation
This compound is stable under recommended storage conditions. However, it is susceptible to degradation through several pathways, primarily involving the benzyl ether group and the polyethylene glycol (PEG) chain.
Key Degradation Pathways:
-
Oxidation of the PEG Chain: The PEG chain is susceptible to oxidative degradation, a process that can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.
-
Cleavage of the Benzyl Group: The benzyl group can be cleaved under acidic or oxidative conditions. It can also be removed via catalytic hydrogenolysis.
-
Peroxide Formation: Similar to other ethers, long-term storage in the presence of air and light can potentially lead to the formation of explosive peroxides.
-
Sonication-Induced Degradation: The use of sonication to dissolve the compound should be avoided as it can generate localized high temperatures, leading to degradation into products such as benzene, toluene, and benzaldehyde.
Visible signs of degradation in a stock solution may include a change in color, the appearance of a precipitate, or a change in pH. For the solid compound, clumping may indicate moisture absorption and potential degradation.
Experimental Protocols
Detailed experimental protocols are crucial for ensuring the successful application of this compound in research and development.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. The following is a representative protocol for a forced degradation study of this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffered saline (PBS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 70°C for 48 hours in a controlled oven.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
At designated time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples as appropriate.
-
Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or Mass Spectrometry (HPLC-MS).
-
Characterize any significant degradation products using techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization of Experimental Workflows and Signaling Pathways
The utility of this compound is realized in its role as a linker in complex therapeutic molecules. The following diagrams illustrate its application in PROTAC and ADC synthesis.
The above diagram illustrates a generalized workflow for synthesizing a PROTAC molecule where this compound acts as the linker.
This diagram shows the catalytic cycle of PROTAC-mediated protein degradation, which is facilitated by the linker connecting the two active ligands.
The diagram above outlines a general workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a PEG linker like this compound.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Benzyl-PEG11-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase results in the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule.[4] Poly(ethylene glycol) (PEG) linkers are frequently utilized in PROTAC design to enhance solubility, improve pharmacokinetic profiles, and provide a modular approach to systematically vary the linker length for optimization of degradation activity.[1] Benzyl-PEG11-alcohol is a bifunctional linker that offers a balance of flexibility and defined length, making it a valuable tool in the synthesis of PROTACs. The benzyl group serves as a protecting group for a terminal alcohol, which can be deprotected for subsequent conjugation, while the other terminal alcohol can be activated for coupling to either the E3 ligase ligand or the POI ligand.
These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing this compound as a key linker component.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
This section details a representative multi-step protocol for the synthesis of a PROTAC using this compound. The strategy involves:
-
Activation of the terminal hydroxyl group of this compound.
-
Conjugation of the activated linker to an amine-containing E3 ligase ligand.
-
Removal of the benzyl protecting group.
-
Coupling of the deprotected linker-ligand conjugate to a protein of interest (POI) ligand possessing a carboxylic acid group.
Step 1: Activation of this compound (Tosylation)
This step activates the terminal hydroxyl group of the this compound, converting it into a good leaving group for subsequent nucleophilic substitution.
Caption: Workflow for the tosylation of this compound.
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated product (Benzyl-PEG11-OTs).
| Reagent | Molar Ratio |
| This compound | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 |
| Triethylamine (TEA) | 1.5 |
| Solvent | Concentration |
| Dichloromethane (DCM) | 0.1 M |
Step 2: Coupling of Benzyl-PEG11-OTs to an Amine-Containing E3 Ligase Ligand
This step involves the nucleophilic substitution of the tosyl group by an amine on the E3 ligase ligand.
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG11-OTs (1.1 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
| Reagent | Molar Ratio |
| Amine-containing E3 Ligase Ligand | 1.0 |
| Benzyl-PEG11-OTs | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 |
| Solvent | Concentration |
| Dimethylformamide (DMF) | 0.1 M |
Step 3: Deprotection of the Benzyl Group
This step removes the benzyl protecting group to reveal the terminal alcohol for the final coupling step.
Protocol:
-
Dissolve the E3 ligase ligand-PEG11-Benzyl conjugate (1.0 eq) in ethanol (0.1 M).
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Purge the reaction vessel with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
| Reagent | Molar Ratio/Loading |
| E3 ligase ligand-PEG11-Benzyl | 1.0 |
| Palladium on Carbon (10%) | 0.1 eq |
| Solvent | Concentration |
| Ethanol | 0.1 M |
Step 4: Final Coupling to the POI Ligand
This final step forms the complete PROTAC molecule through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
Protocol:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-PEG11-OH (1.0 eq), and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
| Reagent | Molar Ratio |
| POI Ligand-COOH | 1.0 |
| E3 Ligase Ligand-PEG11-OH | 1.0 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| Solvent | Concentration |
| Dimethylformamide (DMF) | 0.1 M |
Characterization of the Final PROTAC
The final PROTAC product should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the PEG linker. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbons of the entire molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Observed mass should match the calculated mass of the PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
Quantitative Data Summary for PROTAC Activity
The efficacy of the synthesized PROTAC is evaluated in cell-based assays.
| Parameter | Description |
| DC₅₀ | Half-maximal degradation concentration. |
| Dₘₐₓ | Maximum degradation. |
Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific ligands used and should be determined empirically. All work should be performed by qualified individuals in a properly equipped laboratory.
References
Application Notes and Protocols for Benzyl-PEG11-alcohol Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a well-established and widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn can reduce renal clearance, prolong serum half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2] Benzyl-PEG11-alcohol is a monodisperse PEG linker featuring a terminal primary alcohol and a benzyl protecting group. The defined length of the eleven ethylene glycol units ensures batch-to-batch consistency, a critical factor in therapeutic development.
This document provides detailed protocols for the conjugation of this compound to primary amines. Direct conjugation of an alcohol to a primary amine is not a feasible one-step reaction due to the poor leaving group nature of the hydroxyl group.[3] Therefore, a two-step process is employed:
-
Activation of the Terminal Hydroxyl Group: The primary alcohol of this compound is first activated by converting it into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups.
-
Nucleophilic Substitution with a Primary Amine: The activated PEG derivative is then reacted with a primary amine-containing molecule (e.g., protein, peptide, or small molecule) to form a stable conjugate.
Chemical Information
| Compound | This compound |
| Synonyms | Benzyl-PEG11-OH, 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol |
| Molecular Formula | C29H52O12 |
| Molecular Weight | 592.72 g/mol |
| Appearance | To be determined |
| Purity | >95% |
| Storage | Short term (days to weeks) at 0 - 4 °C, long term (months to years) at -20 °C. Keep dry and in the dark. |
Table 1: Physicochemical properties of this compound.[4]
Experimental Workflows
The overall workflow for the conjugation of this compound to a primary amine involves a two-stage chemical modification process, followed by purification and characterization of the final conjugate.
Detailed Experimental Protocols
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
0.1 N HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triethylamine or pyridine (1.5 - 4 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 - 3 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.
-
Wash the reaction mixture sequentially with 0.1 N HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Benzyl-PEG11-tosylate.
Quantitative Data Summary for Activation Step (Based on similar PEG-alcohols):
| Parameter | Tosylation | Mesylation |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Typical Yield | >90% | >95% |
Table 2: Typical reaction conditions and expected outcomes for the activation of PEG-alcohols.[3]
Protocol 2: Conjugation of Activated Benzyl-PEG11-tosylate to a Primary Amine
This protocol details the reaction of the activated Benzyl-PEG11-tosylate with a primary amine-containing molecule.
Materials:
-
Benzyl-PEG11-tosylate
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Organic co-solvent (if necessary, e.g., DMSO, DMF)
-
Quenching reagent (e.g., Tris buffer)
Procedure:
-
Dissolve the primary amine-containing molecule in the appropriate aqueous buffer.
-
Dissolve the Benzyl-PEG11-tosylate in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF.
-
Add the dissolved Benzyl-PEG11-tosylate solution to the primary amine solution with gentle stirring. The molar ratio of PEG-tosylate to the amine-containing molecule should be optimized for the desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 4 °C overnight. The reaction progress can be monitored by a suitable analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent with a primary amine, such as Tris buffer, to a final concentration of 20-50 mM.
Purification and Characterization of the PEGylated Conjugate
Following the conjugation reaction, the reaction mixture will contain the desired PEGylated product, unreacted PEG, unreacted starting molecule, and byproducts. Purification is essential to isolate the conjugate of interest.
Purification Techniques:
-
Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated conjugate from smaller unreacted molecules and byproducts.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, allowing for the separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated) from the unmodified molecule.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used for both purification and analysis of PEGylated products.
Characterization Techniques:
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the PEGylated conjugate, which verifies the number of PEG chains attached.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, NMR can be used to confirm the structure of the conjugate and the site of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final conjugate.
Quantitative Data Summary for Purification and Characterization:
| Technique | Purpose | Expected Outcome |
| SEC | Separation by size | Separation of PEGylated conjugate from unreacted starting materials. |
| IEX | Separation by charge | Separation of different PEGylated species (mono-, di-, etc.). |
| RP-HPLC | Purity assessment | Determination of the purity of the final conjugate (typically >95%). |
| MS | Molecular weight confirmation | Confirmation of the addition of the Benzyl-PEG11 moiety (mass increase of ~592 Da per PEG chain). |
Table 3: Common purification and characterization methods for PEGylated conjugates.
Signaling Pathways and Logical Relationships
The rationale for PEGylation is rooted in improving the in vivo performance of therapeutic molecules. The increased size of the PEGylated molecule directly impacts its biological fate.
Conclusion
The conjugation of this compound to primary amines is a robust method for producing well-defined PEGylated molecules. The two-step process of alcohol activation followed by nucleophilic substitution provides a controlled and efficient means of modifying proteins, peptides, and other amine-containing compounds. Careful optimization of the reaction conditions and rigorous purification and characterization are essential for obtaining high-purity conjugates suitable for research and drug development applications. The protocols and data presented here provide a comprehensive guide for researchers embarking on the PEGylation of molecules using this compound.
References
Application Notes and Protocols: Deprotection of Benzyl Ether on PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are extensively utilized in bioconjugation, drug delivery, and solid-phase synthesis due to their biocompatibility, solubility, and flexibility. The hydroxyl termini of PEG chains are often protected to allow for selective functionalization. The benzyl ether is a robust and widely used protecting group for this purpose, given its stability under a range of acidic and basic conditions.[1][2] However, the efficient and clean removal of the benzyl group is a critical step to liberate the hydroxyl functionality for subsequent conjugation or cleavage from a solid support.
This document provides detailed protocols for the deprotection of benzyl ethers on PEG linkers, focusing on the most common and effective methods: catalytic hydrogenation and acid-catalyzed cleavage. Quantitative data from representative procedures are summarized for easy comparison, and experimental workflows are visually detailed.
Deprotection Methodologies: A Comparative Overview
Several methods exist for the cleavage of benzyl ethers, with the choice depending on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.[1][3] For PEG-linked molecules, catalytic hydrogenation is often the preferred method due to its mildness and high efficiency.[4] However, acid-catalyzed cleavage is also a viable and frequently employed strategy, particularly in the context of solid-phase synthesis.
Data Presentation: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents & Catalyst | Typical Solvent(s) | Reaction Time | Temperature | Typical Yield | Key Considerations |
| Catalytic Hydrogenation | H₂ gas (1 atm), 10% Palladium on Carbon (Pd/C) | Methanol, Ethanol, Tetrahydrofuran (THF) | 2 - 16 hours | Room Temperature | >95% | Incompatible with other reducible functional groups (e.g., alkynes, alkenes, azides). The catalyst is a solid and can be removed by filtration. |
| Catalytic Transfer Hydrogenation | Ammonium formate or Formic acid, 10% Palladium on Carbon (Pd/C) | Methanol, Ethanol | 1 - 6 hours | Room Temperature | >90% | Avoids the use of hydrogen gas. Formic acid can be acidic, which might affect acid-labile groups. |
| Acid-Catalyzed Cleavage | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1 - 4 hours | Room Temperature | >90% | Can be harsh and may cleave other acid-sensitive protecting groups (e.g., Boc, trityl). Often used for simultaneous cleavage from an acid-labile solid support. |
Experimental Protocols
Protocol 1: Deprotection of Benzyl Ether on a PEG Linker via Catalytic Hydrogenation
This protocol describes the cleavage of a terminal benzyl ether from a PEG linker in solution using hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl-protected PEG conjugate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Vacuum/gas inlet adapter
-
Syringe and needle
-
Celite® or a membrane filter (0.45 µm)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the benzyl-protected PEG conjugate in anhydrous methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Inerting the Atmosphere: Seal the flask with a septum and purge with an inert gas like nitrogen or argon.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. A typical loading is 10-20% by weight relative to the PEG conjugate.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. For small-scale reactions, a hydrogen-filled balloon attached to a needle pierced through the septum is sufficient.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a 0.45 µm membrane filter to remove the solid Pd/C catalyst. Wash the filter pad with a small amount of methanol to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected PEG conjugate.
-
Purification (if necessary): The crude product is often clean, but if impurities are present, it can be purified by precipitation in a non-solvent like diethyl ether or by size exclusion chromatography.
Protocol 2: Deprotection of Benzyl Ether on a PEG Linker via Acid-Catalyzed Cleavage
This protocol is suitable for robust molecules and is often employed for cleaving PEG-linked compounds from acid-labile solid-phase resins where the linker itself is attached via a benzyl ether bond.
Materials:
-
Benzyl-protected PEG conjugate (free or on a solid support)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (e.g., triisopropylsilane (TIS), water) if other sensitive groups are present
-
Reaction vessel (e.g., scintillation vial or flask)
-
Rotary evaporator or a stream of nitrogen
-
Diethyl ether, cold
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane in a fume hood. The scavengers are used to trap carbocations generated during the cleavage of other potential protecting groups. If only the benzyl ether on the PEG is being cleaved from a simple molecule, a solution of 50-95% TFA in DCM may be sufficient.
-
Cleavage Reaction:
-
For solution-phase: Dissolve the benzyl-protected PEG conjugate in DCM and add the TFA solution.
-
For solid-phase: Swell the resin-bound PEG conjugate in DCM in a suitable reaction vessel. Add the cleavage cocktail to the resin.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Monitor the cleavage progress by analyzing small aliquots via LC-MS.
-
Work-up (Solid-Phase):
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin several times with DCM or the cleavage cocktail, and combine the filtrates.
-
-
Solvent Removal: Concentrate the filtrate under reduced pressure or with a gentle stream of nitrogen to remove the TFA and DCM.
-
Precipitation and Isolation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEG conjugate.
-
Washing and Drying: Centrifuge or filter the mixture to collect the precipitate. Wash the solid with cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under vacuum.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflows for benzyl ether deprotection.
Caption: General reaction scheme for benzyl ether deprotection.
References
Application Notes and Protocols for Benzyl-PEG11-alcohol in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance the hydrophilicity of the conjugate, particularly when using hydrophobic payloads. Increased hydrophilicity can mitigate aggregation, improve the drug-to-antibody ratio (DAR), and prolong circulation half-life.[1][2]
This document provides detailed application notes and protocols for the use of Benzyl-PEG11-alcohol, a discrete PEG linker, in the development of ADCs. This compound is a heterobifunctional linker featuring a benzyl group for protection or as a stable attachment point and a terminal hydroxyl group that can be activated for conjugation. The monodisperse nature of this 11-unit PEG chain ensures the production of homogeneous ADCs, which is advantageous for consistent manufacturing and predictable in vivo behavior.[1]
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value |
| IUPAC Name | 1-phenyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxatetratriacontan-34-ol |
| Molecular Formula | C29H52O12 |
| Molecular Weight | 592.72 g/mol |
| Appearance | To be determined (likely a viscous oil or waxy solid) |
| Solubility | Soluble in a wide range of organic solvents and has moderate water solubility. |
Representative Performance Data of PEGylated ADCs
While specific data for ADCs using a this compound linker is not publicly available due to its custom nature, the following tables provide representative data from studies on ADCs with similar short-to-mid-length PEG linkers. This data illustrates the general trends observed when incorporating PEG linkers into ADC design.
Table 1: Representative In Vitro Cytotoxicity of PEGylated ADCs
The inclusion of a PEG linker can influence the in vitro potency of an ADC. The following data represents typical IC50 values for an anti-HER2 ADC with a tubulin inhibitor payload on a HER2-positive cell line.
| Linker | Average DAR | IC50 (ng/mL) on BT-474 cells |
| Non-PEGylated | 4 | 15 |
| PEG8 | 4 | 20 |
| PEG12 | 4 | 25 |
| PEG24 | 4 | 35 |
Note: This data is representative and intended to illustrate the potential impact of PEG linker length on in vitro cytotoxicity. Actual values will vary depending on the antibody, payload, target antigen, and cell line.
Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs in Rats
PEGylation is known to improve the pharmacokinetic profile of ADCs by increasing their hydrophilicity and shielding them from clearance mechanisms.
| Linker | Average DAR | Half-life (t½, hours) | Clearance (mL/day/kg) |
| Non-PEGylated | 4 | 120 | 15 |
| PEG8 | 4 | 180 | 8 |
| PEG12 | 4 | 200 | 7 |
| PEG24 | 4 | 210 | 6 |
Note: This data is representative and intended to illustrate the general trend of improved pharmacokinetic parameters with increasing PEG linker length. Actual values will vary based on the specific ADC and animal model.[3]
Experimental Protocols
The following protocols provide a general framework for the activation of this compound and its conjugation to a cytotoxic payload and a monoclonal antibody.
Protocol 1: Activation of this compound via Tosylation
The terminal hydroxyl group of this compound is a poor leaving group and requires activation for efficient conjugation. This protocol describes its conversion to a tosylate, a much better leaving group for subsequent nucleophilic substitution by a payload.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere of argon or nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 equivalents) or pyridine (2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Benzyl-PEG11-tosylate by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Conjugation of Activated Linker to a Payload and Antibody
This protocol outlines a two-step process: first, the conjugation of the activated Benzyl-PEG11-tosylate to a payload containing a nucleophilic handle (e.g., an amine or thiol), followed by the deprotection of the benzyl group and conjugation to the antibody. For this example, we will assume a payload with a primary amine.
Part A: Payload-Linker Synthesis
-
Dissolve the amine-containing payload (1.1 equivalents) and Benzyl-PEG11-tosylate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Benzyl-PEG11-Payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Part B: Deprotection and Antibody Conjugation
-
Benzyl Deprotection (Hydrogenolysis):
-
Dissolve the Benzyl-PEG11-Payload in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by LC-MS until the benzyl group is completely removed, revealing a terminal hydroxyl group on the PEG linker.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
-
Activation of the Deprotected Linker-Payload:
-
The newly exposed hydroxyl group must be activated. This can be done by converting it to a maleimide or NHS ester, depending on the desired conjugation chemistry with the antibody. For cysteine conjugation, the hydroxyl group can be reacted with a maleimide-containing crosslinker. For lysine conjugation, it can be activated to an NHS ester.
-
-
Antibody Preparation:
-
For cysteine conjugation, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT. Purify the reduced antibody using a desalting column.
-
For lysine conjugation, the antibody can be used directly in a buffer with a slightly alkaline pH (e.g., PBS pH 8.0).
-
-
Conjugation:
-
Dissolve the activated Linker-Payload in a small amount of a water-miscible organic solvent (e.g., DMSO).
-
Slowly add the activated Linker-Payload solution to the prepared antibody solution with gentle stirring. The molar excess of the Linker-Payload will determine the final DAR.
-
Incubate the reaction at room temperature or 4 °C for a specified time (typically 1-4 hours).
-
-
Purification and Characterization of the ADC:
-
Purify the ADC from unreacted Linker-Payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC to determine the DAR (e.g., by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography - HIC), purity and aggregation (by SEC), and confirm the identity (by mass spectrometry).
-
Visualizations
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for the synthesis of an ADC using this compound.
Signaling Pathway for a DNA-Damaging Payload
Many potent payloads used in ADCs, such as pyrrolobenzodiazepine (PBD) dimers, exert their cytotoxic effect by damaging DNA. The following diagram illustrates the general signaling pathway initiated by such a payload.[4]
Conclusion
This compound is a valuable, discrete linker for the development of next-generation ADCs. Its defined length contributes to the generation of homogeneous conjugates, and the PEG component offers the well-established benefits of improved hydrophilicity and pharmacokinetics. The protocols provided herein offer a general guide for the incorporation of this linker into an ADC development program. While specific experimental conditions will require optimization for each unique antibody and payload combination, this document serves as a foundational resource for researchers in the field. The representative data and workflow diagrams further aid in understanding the role and application of this compound in creating potentially more effective and safer antibody-drug conjugates.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
Application Notes and Protocols for PEGylation of Peptides using Benzyl-PEG11-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can lead to a range of benefits, including improved solubility, extended plasma half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2] Monodisperse PEGs, such as Benzyl-PEG11-alcohol, offer the advantage of a uniform molecular weight and structure, which allows for the production of more homogeneous conjugates with well-defined properties, simplifying analysis and ensuring batch-to-batch consistency.
These application notes provide a detailed protocol for the PEGylation of a peptide at its primary amine groups (N-terminus or lysine side chains) using this compound. The strategy involves a two-step process:
-
Oxidation of this compound: The terminal hydroxyl group of the PEG reagent is oxidized to a reactive aldehyde group.
-
Reductive Amination: The resulting Benzyl-PEG11-aldehyde is conjugated to the peptide's primary amines via a stable secondary amine linkage.
As a case study, we will refer to the PEGylation of Glucagon-Like Peptide-1 (GLP-1), a therapeutic peptide for type 2 diabetes, whose short in vivo half-life can be significantly extended through PEGylation.[1][2]
Data Presentation
The following tables summarize the expected quantitative data from the successful PEGylation of a peptide, using GLP-1 as an illustrative example.
Table 1: Reaction Yields
| Reaction Step | Expected Yield (%) | Reference |
| Oxidation of this compound to Aldehyde | > 90% | General yield for Dess-Martin oxidation |
| Reductive Amination of Peptide | ~90% | [3] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Native vs. PEGylated GLP-1
| Parameter | Native GLP-1 | PEGylated GLP-1 (Lys-PEG/GLP-1) | Reference |
| Plasma Half-life | ~2 minutes | 40-fold increase | |
| Mean Plasma Residence Time (IV administration) | - | 16-fold increase | |
| Mean Plasma Residence Time (SC administration) | - | 3.2-fold increase | |
| Receptor Binding Affinity (IC50) | 0.37 nM | Comparable to native GLP-1 | |
| In vitro Insulinotropic Effect | Potent | Comparable to native GLP-1 |
Experimental Protocols
Part 1: Oxidation of this compound to Benzyl-PEG11-aldehyde
This protocol describes the oxidation of the primary alcohol of this compound to an aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Benzyl-PEG11-aldehyde.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Benzyl-PEG11-aldehyde.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and mass spectrometry.
Part 2: PEGylation of Peptide via Reductive Amination
This protocol details the conjugation of the synthesized Benzyl-PEG11-aldehyde to a peptide containing primary amines (e.g., GLP-1) through reductive amination.
Materials:
-
Peptide (e.g., GLP-1)
-
Benzyl-PEG11-aldehyde
-
Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.5)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide and Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the Benzyl-PEG11-aldehyde in the Reaction Buffer to a concentration that provides a 1.5- to 5-fold molar excess relative to the peptide.
-
-
Conjugation Reaction:
-
Add the Benzyl-PEG11-aldehyde solution to the peptide solution with gentle mixing.
-
Add solid sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by analyzing small aliquots at different time points using RP-HPLC. The PEGylated peptide will typically have a different retention time than the unmodified peptide.
-
Once the desired level of conjugation is reached, quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde.
-
-
Purification of the PEGylated Peptide:
-
Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC.
-
Use a gradient of Mobile Phase B into Mobile Phase A to elute the components.
-
Collect the fractions corresponding to the mono-PEGylated peptide.
-
-
Characterization of the PEGylated Peptide:
-
RP-HPLC Analysis: Analyze the purified fractions by analytical RP-HPLC to confirm purity.
-
Mass Spectrometry: Determine the molecular weight of the purified PEGylated peptide using mass spectrometry. The expected mass will be the mass of the parent peptide plus the mass of the Benzyl-PEG11-aldehyde moiety, minus the mass of one water molecule.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide PEGylation.
GLP-1 Signaling Pathway
References
- 1. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and pharmacokinetic studies of PEGylated glucagon-like peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Step-by-Step Guide for Reactions of Benzyl-PEG11-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for common chemical reactions involving Benzyl-PEG11-alcohol. This versatile PEG linker, with a terminal benzyl ether and a primary alcohol, is a valuable tool in bioconjugation, drug delivery, and materials science. The benzyl group serves as a stable protecting group, while the hydroxyl moiety offers a reactive site for various chemical transformations.
Chemical Properties
This compound possesses the characteristic properties of both a polyethylene glycol (PEG) chain and a benzyl ether. The PEG portion imparts hydrophilicity, biocompatibility, and stealth properties to molecules it is conjugated to, often increasing their solubility and in vivo circulation time.[1][2] The benzyl group is a stable protecting group for the PEG chain's terminus and can be removed under specific conditions if needed. The primary alcohol at the other end of the PEG chain is a versatile functional group that can undergo a variety of chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H52O12 | [3] |
| Molecular Weight | 592.72 g/mol | [3] |
| Appearance | To be determined (likely a viscous liquid or waxy solid) | [3] |
| Solubility | Soluble in water and common organic solvents | |
| Purity | Typically >95% |
Experimental Protocols
The following protocols are adapted from established methods for benzyl alcohol and its derivatives and are applicable to this compound. Optimization may be required for specific substrates and scales.
Oxidation of this compound to Benzyl-PEG11-aldehyde
Oxidation of the terminal primary alcohol to an aldehyde provides a reactive group for conjugation with amine-containing molecules via reductive amination. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a standard method for the selective oxidation of primary alcohols to aldehydes.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM.
-
Wash the combined organic filtrate with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Benzyl-PEG11-aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Table 2: Representative Quantitative Data for Oxidation of Benzyl Alcohols
| Oxidizing Agent | Substrate | Yield (%) | Reference |
| Pyridinium chlorochromate (PCC) | Benzyl alcohol | ~80-90 | |
| Eosin Y (photocatalytic) | Substituted benzyl alcohols | 68-93 | |
| Polymer-supported Palladium Catalyst | Substituted benzyl alcohols | High selectivity |
Characterization of Benzyl-PEG11-aldehyde:
-
FT-IR: Appearance of a strong carbonyl (C=O) stretching peak around 1700 cm⁻¹. Disappearance of the broad O-H stretching peak from the starting alcohol.
-
¹H NMR: Appearance of a new aldehyde proton signal around 9-10 ppm. Shift of the methylene protons adjacent to the carbonyl group.
Esterification of this compound
Esterification of the terminal alcohol with a carboxylic acid creates a stable ester linkage, a common strategy for attaching drugs or other molecules.
Experimental Protocol: Fischer Esterification
This is a classic acid-catalyzed esterification method.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Sulfuric acid (H2SO4), concentrated (catalytic amount)
-
Toluene or a similar aprotic solvent
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of concentrated H2SO4 in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ester product.
-
Purify the product by column chromatography if necessary.
Table 3: Representative Quantitative Data for Esterification of Benzyl Alcohol
| Catalyst | Reactants | Yield (%) | Reference |
| Sulfated Metal-Incorporated MCM-48 | Benzyl alcohol and acetic acid | 98.9 (selectivity) | |
| Porous Phenolsulphonic Acid—Formaldehyde Resin | Benzyl alcohol and acetic acid | 96 | |
| Enzyme@MOF | Lauric acid and benzyl alcohol | >95 |
Characterization of the Benzyl-PEG11-ester:
-
FT-IR: Appearance of a strong ester carbonyl (C=O) stretching peak around 1735 cm⁻¹. Disappearance of the broad O-H stretching peak.
-
¹H NMR: Shift of the methylene protons adjacent to the newly formed ester group. Appearance of signals corresponding to the attached carboxylic acid moiety.
Etherification of this compound
Etherification of the terminal alcohol with an alkyl halide or other electrophile forms a stable ether linkage. The Williamson ether synthesis is a common method for this transformation.
Experimental Protocol: Williamson Ether Synthesis
This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Materials:
-
This compound
-
Sodium hydride (NaH) or another strong base
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Brine
-
Sodium sulfate (Na2SO4), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and carefully add NaH (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Table 4: Representative Quantitative Data for Etherification of Benzyl Alcohols
| Catalyst/Reagent | Reactants | Yield (%) | Reference |
| FeCl3·6H2O | Symmetrical etherification of benzyl alcohols | 53-91 | |
| FeCl2·4H2O/ligand | Nonsymmetrical etherification of benzyl alcohols | 52-89 | |
| Organohalides | Dehydrative O-alkylation between alcohols | Up to 97 |
Characterization of the Benzyl-PEG11-ether:
-
¹H NMR: Appearance of new signals corresponding to the alkyl group introduced. Shift of the methylene protons adjacent to the ether oxygen.
-
¹³C NMR: Appearance of new carbon signals from the added alkyl group.
Mandatory Visualizations
Caption: Reaction pathways for this compound.
Caption: General purification and analysis workflow.
Applications in Drug Development and Bioconjugation
The derivatives of this compound are valuable intermediates in the field of drug delivery and bioconjugation.
-
Benzyl-PEG11-aldehyde: Can be used to conjugate to proteins or other biomolecules containing primary amines through reductive amination, forming a stable secondary amine linkage.
-
Benzyl-PEG11-esters: Serve as prodrugs where the ester linkage can be designed to be cleavable by endogenous esterases, releasing the active drug at the target site.
-
Benzyl-PEG11-ethers: Provide a stable linkage for attaching imaging agents or other moieties where robust connection is required.
-
Deprotection of the Benzyl Group: The benzyl ether can be cleaved by catalytic hydrogenation to yield a free hydroxyl group at the other end of the PEG chain, creating a bifunctional PEG linker for more complex bioconjugation strategies.
The use of these PEGylated linkers can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
References
Application Notes and Protocols: Benzyl-PEG11-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG11-alcohol is a versatile heterobifunctional linker that holds significant promise in the advancement of drug delivery systems. This molecule incorporates a benzyl group, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol. The PEG chain enhances aqueous solubility and provides steric shielding, which can reduce immunogenicity and prolong the circulation half-life of conjugated molecules[1]. The terminal alcohol group serves as a reactive handle for further chemical modifications, such as the attachment of targeting ligands or payloads[2]. The benzyl group can act as a stable protecting group or be part of a self-immolative linker in stimuli-responsive drug release systems.
These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for its application in nanoparticle functionalization and as a linker in bioconjugation.
Key Applications
The unique structural features of this compound lend themselves to several key applications in drug delivery:
-
Surface Modification of Nanoparticles: The hydrophilic PEG chain can be used to coat the surface of nanoparticles, improving their colloidal stability, reducing opsonization, and extending their systemic circulation time[3]. The terminal alcohol allows for the subsequent attachment of targeting moieties.
-
Linker for Antibody-Drug Conjugates (ADCs): this compound can be incorporated into the linker structure of ADCs. The PEG component can help to mitigate the hydrophobicity of the payload, improving the overall physicochemical properties and pharmacokinetics of the conjugate[4][5].
-
Component of PROTACs and Hybrid Systems: In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can connect the target protein-binding ligand and the E3 ligase-binding ligand. When integrated with nanoparticle technologies, it can enhance the delivery and efficacy of these therapeutic modalities.
-
Solubilizing Agent: The amphipathic nature of this compound, with its hydrophobic benzyl group and hydrophilic PEG chain, makes it a potential excipient for solubilizing poorly water-soluble drugs in pharmaceutical formulations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H52O12 | |
| Molecular Weight | 592.72 g/mol | |
| Appearance | To be determined | |
| Purity | >95% | |
| Solubility | To be determined |
Table 2: Hypothetical Comparison of Nanoparticle Formulations
This table presents illustrative data on how surface modification with this compound could improve the characteristics of a model drug-loaded nanoparticle system.
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| Unmodified Nanoparticles | 250 ± 15 | 0.45 ± 0.05 | -25.3 ± 2.1 | 85 ± 5 |
| This compound Modified Nanoparticles | 270 ± 12 | 0.20 ± 0.03 | -10.1 ± 1.5 | 82 ± 4 |
Experimental Protocols
Protocol 1: Surface Modification of Pre-formed Nanoparticles
This protocol describes a general method for the covalent attachment of this compound to the surface of nanoparticles that have pre-existing reactive groups (e.g., carboxyl groups).
Materials:
-
Drug-loaded nanoparticles with surface carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dialysis membrane (MWCO appropriate for nanoparticle size)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the nanoparticles in MES buffer at a concentration of 10 mg/mL.
-
Add EDC (5-fold molar excess relative to surface carboxyl groups) and NHS (2.5-fold molar excess) to the nanoparticle suspension.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension (10-fold molar excess relative to surface carboxyl groups).
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the PEGylated nanoparticles by dialysis against PBS for 48 hours, with buffer changes every 12 hours, to remove unreacted reagents.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Confirm the successful conjugation of this compound using techniques such as Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 2: Synthesis of a Benzyl-PEG11-Linker-Drug Conjugate for ADCs
This protocol outlines the steps to conjugate a hypothetical drug molecule containing a carboxylic acid to the terminal alcohol of this compound, forming a linker-drug entity ready for subsequent attachment to an antibody.
Materials:
-
This compound
-
Carboxylic acid-containing drug
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Esterification Reaction:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to obtain the pure Benzyl-PEG11-linker-drug conjugate.
-
-
Characterization:
-
Confirm the structure of the conjugate using NMR spectroscopy and mass spectrometry.
-
Visualizations
Caption: Workflow for surface modification of nanoparticles.
Caption: Role of this compound in an ADC.
Conclusion
This compound is a promising tool for researchers in drug delivery. Its defined structure allows for precise control over the length of the hydrophilic spacer, which is crucial for optimizing the properties of drug delivery systems. The protocols provided herein offer a starting point for the application of this versatile linker in nanoparticle surface modification and the synthesis of drug conjugates. Further research will undoubtedly uncover more sophisticated applications for this and similar PEGylated compounds in the development of next-generation therapeutics.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl-PEG4-alcohol, 55489-58-2 | BroadPharm [broadpharm.com]
- 3. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete Benzyl-PEG11-alcohol reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting incomplete Benzyl-PEG11-alcohol reactions. The following information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the synthesis of this compound, which is typically achieved through a Williamson ether synthesis, can be attributed to several factors. The most frequent issues include incomplete deprotonation of the PEG-11-alcohol, suboptimal reaction temperature, insufficient reaction time, or the use of a weak base. It is also crucial to ensure the purity of starting materials, as contaminants can significantly impede the reaction.
2. How can I monitor the progress of my reaction to determine if it has gone to completion?
Monitoring the reaction is critical for optimizing yield and minimizing purification difficulties.[1] Two common techniques for tracking the consumption of starting materials and the formation of the product are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC: This is a quick and straightforward method. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The starting PEG-11-alcohol will have a different retention factor (Rf) than the more nonpolar this compound product. The disappearance of the starting material spot indicates the reaction is progressing.
-
HPLC: For more quantitative analysis, reverse-phase HPLC is a powerful tool. The product, being more hydrophobic due to the benzyl group, will have a longer retention time than the starting PEG-11-alcohol. By injecting aliquots of the reaction mixture at different time points, you can monitor the decrease in the starting material peak and the increase in the product peak.
3. What are the potential side reactions that could be reducing my yield?
Several side reactions can compete with the desired benzylation of the PEG-11-alcohol, leading to a lower yield. One common side reaction is the elimination of the benzyl halide to form an alkene, especially if a sterically hindered base is used or if the reaction is run at a high temperature. Another possibility is the reaction of the benzylating agent with any residual water in the reaction mixture, which would lead to the formation of benzyl alcohol.
4. I see multiple spots on my TLC plate even after the reaction should be complete. What could they be?
The presence of multiple spots on a TLC plate at the end of the reaction suggests either an incomplete reaction or the formation of byproducts. The spots could correspond to:
-
Unreacted PEG-11-alcohol: This will typically be a more polar spot (lower Rf) than the product.
-
Unreacted benzyl halide: This is also a potential component of the reaction mixture.
-
Benzyl alcohol: Formed from the hydrolysis of the benzylating agent.
-
Elimination products: As mentioned previously, these may form under certain conditions.
To identify these spots, you can run TLCs of the individual starting materials alongside your reaction mixture.
5. What is the optimal base for the deprotonation of PEG-11-alcohol?
The choice of base is critical for the success of the Williamson ether synthesis. A strong base is required to effectively deprotonate the terminal hydroxyl group of the PEG-11-alcohol to form the alkoxide. Sodium hydride (NaH) is a commonly used and effective base for this purpose. It is important to use a non-nucleophilic base to avoid competing reactions with the benzyl halide.
6. How do I purify my this compound product?
After the reaction is complete, the crude product will likely contain unreacted starting materials, the salt byproduct, and any side products. A common and effective method for purification is column chromatography on silica gel. Due to the increased hydrophobicity of the benzylated product compared to the starting PEG-11-alcohol, a gradient elution with a solvent system like dichloromethane and methanol can effectively separate the desired product from the more polar impurities.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield of a Williamson ether synthesis for a PEG-alcohol. Please note that these are representative values and optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Condition A | Condition B | Condition C | Condition D | Observed Yield (%) |
| Base | Sodium Hydride | Potassium tert-butoxide | Sodium Hydroxide | Cesium Carbonate | 85 |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Dichloromethane (DCM) | Acetonitrile (ACN) | 90 |
| Temperature (°C) | 25 (Room Temp) | 0 to Room Temp | 40 | 60 | 75 |
| Reaction Time (h) | 12 | 24 | 6 | 18 | 80 |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization.
-
Drying of Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Deprotonation of PEG-11-alcohol: In a round-bottom flask under an inert atmosphere, dissolve PEG-11-alcohol in an appropriate anhydrous solvent (e.g., THF). Add sodium hydride (NaH) portion-wise at 0 °C and stir the mixture for 1-2 hours at this temperature, then allow it to warm to room temperature.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (or another suitable benzyl halide) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC until the starting PEG-11-alcohol is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol for HPLC Monitoring
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and quench it with a small amount of water. Dilute the quenched sample with the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm (for the benzyl group).
-
-
Analysis: Inject the prepared sample and monitor the chromatogram for the disappearance of the PEG-11-alcohol peak and the appearance and growth of the this compound product peak.
Visualizations
References
Identifying side products in Benzyl-PEG11-alcohol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-PEG11-alcohol.
Troubleshooting Guide: Identifying Side Products
The synthesis of this compound, commonly achieved through a Williamson ether synthesis, can sometimes be accompanied by the formation of side products. Identifying these impurities is crucial for optimizing reaction conditions and ensuring the purity of the final product.
Common Side Products and Their Identification
| Side Product | Potential Cause | Analytical Identification | Proposed Solution |
| Unreacted PEG11-alcohol | Incomplete reaction; insufficient amount of benzylating agent or base; poor reactivity. | HPLC: Earlier retention time than the product. NMR: Presence of a terminal alcohol proton signal. | Increase the molar excess of the benzylating agent and/or base. Extend the reaction time or increase the reaction temperature. Ensure the PEG11-alcohol is completely deprotonated before adding the benzylating agent. |
| Unreacted Benzyl Bromide/Chloride | Incomplete reaction; excess benzylating agent used. | GC-MS: Can detect volatile benzyl halides. TLC: May show a separate spot. | Use a minimal excess of the benzylating agent. Quench the reaction properly. Purify via column chromatography or preparative HPLC. |
| Benzyl Alcohol | Hydrolysis of the benzylating agent by residual water in the reaction. Can also be an impurity in the starting benzyl halide. | HPLC: A distinct peak with a characteristic retention time. GC-MS: Easily detectable. NMR: Characteristic signals for the benzylic protons and hydroxyl proton. | Ensure all reagents and solvents are strictly anhydrous. Use freshly distilled or high-purity benzylating agents.[1][2] |
| Dibenzyl Ether | Side reaction of the benzylating agent with benzyl alcohol formed in situ. | HPLC/GC-MS: Will appear as a separate, more hydrophobic peak. | Use of anhydrous conditions to minimize benzyl alcohol formation. |
| Benzaldehyde/Benzoic Acid | Oxidation of benzyl alcohol or the benzyl group of the product, especially if exposed to air and light over time. | HPLC: Distinct peaks for each compound. Benzoic acid will be more polar. NMR: Aldehyde proton signal (~9-10 ppm) for benzaldehyde; carboxylic acid proton signal (>10 ppm) for benzoic acid. | Store benzylating agents and the final product under an inert atmosphere and protected from light. Use appropriate purification methods like extraction with a mild base to remove acidic impurities. |
| PEG11-diol | Presence of water during the synthesis of the PEG11-alcohol starting material. | HPLC: May co-elute or appear as a shoulder on the main peak. LC-MS: Can confirm the presence of the diol. | Use high-purity, monodisperse PEG11-alcohol with a low diol content. |
| Bis-benzylated PEG11-diol | Reaction of a PEG11-diol impurity with two equivalents of the benzylating agent. | HPLC: Later retention time than the desired mono-benzylated product due to increased hydrophobicity. | Start with high-purity mono-functionalized PEG11-alcohol. |
| Elimination Product (Styrene from Benzyl Halide) | Use of a sterically hindered base or high reaction temperatures, leading to E2 elimination. | GC-MS: Can detect volatile styrene. | Use a non-hindered base like sodium hydride. Maintain a moderate reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in this compound synthesis?
A1: The most common reasons for low yield are incomplete deprotonation of the PEG11-alcohol, the presence of water in the reaction which consumes the benzylating agent, and suboptimal reaction temperature or time. It is crucial to use a strong base like sodium hydride under strictly anhydrous conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, the formation of the more hydrophobic product can be observed as a new spot with a higher Rf value compared to the starting PEG11-alcohol. HPLC analysis will show the consumption of the starting material and the appearance of the product peak.
Q3: What are the ideal reaction conditions for the Williamson ether synthesis of this compound?
A3: Ideal conditions typically involve the slow addition of a solution of PEG11-alcohol to a suspension of a strong base, like sodium hydride, in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). After the deprotonation is complete, the benzylating agent (e.g., benzyl bromide) is added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion.
Q4: My final product is a viscous oil. How can I best purify it?
A4: Purification of this compound is commonly achieved by column chromatography on silica gel. A gradient elution, for example, with a mixture of dichloromethane and methanol, can effectively separate the product from less polar impurities like unreacted benzyl bromide and dibenzyl ether, and more polar impurities like unreacted PEG11-alcohol. Preparative reverse-phase HPLC can also be used for high-purity requirements.
Q5: How do I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed by a combination of analytical techniques. 1H and 13C NMR spectroscopy will confirm the chemical structure, including the presence of the benzyl group and the PEG chain. HPLC with a UV detector (set to ~254 nm to detect the benzyl group) is the primary method to assess purity and quantify impurities. Mass spectrometry can be used to confirm the molecular weight.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
PEG11-alcohol (1 equivalent)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Benzyl bromide (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
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Dichloromethane (DCM)
-
Methanol (MeOH)
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add PEG11-alcohol to anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
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Carefully add sodium hydride to the solution at 0 °C and stir the mixture for 1 hour at room temperature to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Remove the THF under reduced pressure.
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Extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
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Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a viscous oil.
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
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Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
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Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: A typical experimental workflow for the synthesis.
References
Technical Support Center: Purification of PEGylated Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Benzyl-PEG11-alcohol from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction mixture containing a this compound coupled product?
Common impurities include unreacted this compound, excess coupling reagents, byproducts from the coupling reaction, and potentially cleaved benzyl alcohol. The presence and quantity of these impurities will depend on the specific reaction conditions.
Q2: What are the key physicochemical properties of this compound to consider for purification?
This compound possesses both a hydrophobic benzyl group and a hydrophilic polyethylene glycol (PEG) chain.[1] This amphipathic nature influences its solubility and interaction with chromatographic stationary phases. The PEG chain also significantly increases the hydrodynamic volume of the molecule.[]
Q3: Which chromatographic techniques are most effective for removing unreacted this compound?
Several chromatographic techniques can be employed, often in combination, to achieve high purity. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[1] Ion-exchange chromatography can also be useful if the target molecule has charged groups that are absent in the this compound.[][3]
Q4: Can liquid-liquid extraction be used to remove this compound?
Liquid-liquid extraction can be a useful initial purification step to remove certain impurities. For instance, washing with an aqueous basic solution can remove acidic byproducts. However, due to the water solubility imparted by the PEG chain, significant product loss to the aqueous phase can occur. Careful selection of organic and aqueous phases is crucial.
Q5: How can I detect and quantify residual this compound in my final product?
High-Performance Liquid Chromatography (HPLC) with UV detection (at 254 nm for the benzyl group) is a primary method for both detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying volatile impurities like benzyl alcohol.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Optimization |
| Low Purity After Initial Purification | Incomplete reaction. | Optimize reaction conditions (e.g., time, temperature, stoichiometry) to maximize the conversion of this compound. |
| Suboptimal purification method. | Evaluate alternative or combined purification techniques. For example, follow an initial liquid-liquid extraction with RP-HPLC for higher purity. | |
| Product Loss During Liquid-Liquid Extraction | Significant water solubility of the PEGylated product. | Minimize the number of aqueous washes. Consider back-extraction of the aqueous layers with a suitable organic solvent to recover the product. |
| Co-elution of Impurities in RP-HPLC | Similar hydrophobicity of the product and impurity. | - Optimize Gradient: Employ a shallower gradient to improve the separation of closely eluting peaks. - Change Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). - Change Stationary Phase: A column with different chemistry (e.g., C8 instead of C18) or a longer column may provide better resolution. |
| Poor Separation in Size-Exclusion Chromatography (SEC) | Small difference in hydrodynamic volume between the product and impurity. | SEC is generally less effective at separating molecules with similar sizes. It is best used for removing aggregates or significantly smaller impurities. Consider using RP-HPLC for impurities of similar size. |
| Detection of Benzyl Alcohol Impurity | Cleavage of the benzyl protecting group during reaction or purification. | - Milder Conditions: Use milder reaction and purification conditions (e.g., avoid strong acids or bases). - Purification: Benzyl alcohol can be removed by various methods including liquid-liquid extraction, preparative RP-HPLC, or centrifugation in some formulations. |
Comparative Analysis of Purification Techniques
The following table summarizes the effectiveness of different purification techniques for removing common impurities.
| Impurity | Liquid-Liquid Extraction | Silica Gel Chromatography | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Unreacted this compound | Variable | Moderate Separation | Excellent Separation | Good Separation |
| Benzyl Alcohol | Moderate Removal | Good Separation | Excellent Separation | Excellent Separation |
| Reaction Byproducts | Variable | Good Separation | Excellent Separation | Poor Separation |
| PEG Oligomers | No Separation | No Separation | Moderate Separation | Good Separation |
Experimental Protocols
Preparative Reverse-Phase HPLC (RP-HPLC)
This method separates molecules based on their hydrophobicity. The benzyl group in this compound provides a strong hydrophobic handle for retention on a C18 column.
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Column: C18 preparative column.
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. This should be optimized based on analytical HPLC results.
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Flow Rate: 15-20 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
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Inject the sample onto the equilibrated column.
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Collect fractions corresponding to the product peak.
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Analyze the purity of the collected fractions using analytical HPLC.
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Combine the pure fractions and remove the solvent via lyophilization.
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Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is effective for removing smaller impurities like benzyl alcohol or larger aggregates.
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Column: Appropriate SEC column based on the molecular weight of the product.
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Mobile Phase: Isocratic elution with a buffer such as Phosphate Buffered Saline (PBS).
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical scale, adjusted for preparative scale.
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Detection: UV at 254 nm and/or Refractive Index (RI).
-
Procedure:
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Dissolve the crude product in the mobile phase.
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Inject the sample onto the equilibrated column.
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Collect fractions based on the elution volume. Larger molecules will elute first.
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Analyze the purity of the collected fractions.
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Combine pure fractions and desalt if necessary.
-
Visualizations
Caption: General workflow for the purification of a this compound coupled product.
Caption: Troubleshooting decision tree for addressing low product purity.
References
Technical Support Center: Synthesis and Scale-Up of Benzyl-PEG11-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the reaction scaling up of Benzyl-PEG11-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of PEG11-alcohol to form an alkoxide, which then acts as a nucleophile to attack benzyl halide (e.g., benzyl bromide or benzyl chloride), forming the ether linkage.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: When scaling up the synthesis of this compound, critical parameters to control include:
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Stoichiometry: Precise control of the molar ratios of PEG11-alcohol, the base, and the benzylating agent is crucial to maximize product yield and minimize side reactions.
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Temperature: The reaction temperature needs to be carefully controlled to ensure a sufficient reaction rate without promoting side reactions or decomposition of reagents.
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Mixing: Efficient mixing is essential to ensure homogeneity, especially in larger reaction volumes, to maintain consistent reaction kinetics.
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Purity of Reagents: The purity of starting materials, particularly the PEG11-alcohol and the benzylating agent, is critical as impurities can lead to unwanted side products and lower yields.[1]
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted PEG11-alcohol, residual benzyl alcohol, and di-benzylated PEG (if the starting PEG is not exclusively mono-functional). Additionally, byproducts from side reactions, such as those caused by moisture, can be present. The polydispersity of the starting PEG material can also lead to a range of Benzyl-PEG products with slightly different chain lengths.[1]
Q4: How does the PEG chain length affect the purification process?
A4: The PEG chain length significantly influences the physicochemical properties of the molecule, thereby affecting purification. Longer PEG chains increase water solubility, which can be a factor in designing liquid-liquid extraction procedures. In chromatographic separations, the PEG chain length impacts the retention time and resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of PEG11-alcohol | Ensure the base used (e.g., sodium hydride) is fresh and used in a slight excess (e.g., 1.1-1.2 equivalents). Allow sufficient time for the deprotonation to complete before adding the benzyl halide. |
| Inefficient Nucleophilic Attack | Confirm the reaction temperature is optimal. While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, depending on the solvent and base used. |
| Side Reactions | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the alkoxide. |
| Loss during Work-up and Purification | Optimize the extraction and chromatography conditions to minimize product loss. This may involve adjusting the solvent systems or the number of extractions. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity | Detection Method | Troubleshooting and Removal |
| Unreacted PEG11-alcohol | HPLC, NMR | Optimize the stoichiometry by using a slight excess of the benzylating agent. Purification can be achieved using flash chromatography or preparative HPLC, as the polarity difference between the starting material and the product is significant. |
| Residual Benzyl Alcohol | HPLC, GC-MS | During the work-up, perform multiple aqueous washes to remove the majority of the benzyl alcohol. Residual amounts can be removed by preparative HPLC or by placing the product under a high vacuum. |
| Di-benzylated PEG | HPLC, Mass Spectrometry | This impurity arises from the presence of PEG diol in the starting material. Use high-purity, monodisperse PEG11-alcohol. Purification to remove the di-benzylated product can be challenging but may be possible with high-resolution preparative HPLC. |
Data Presentation
Table 1: Recommended Reaction Parameters for Scaling Up this compound Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Industrial Scale (1 kg) |
| PEG11-alcohol (equivalents) | 1.0 | 1.0 | 1.0 |
| Base (e.g., NaH) (equivalents) | 1.2 | 1.15 | 1.1 |
| Benzyl Bromide (equivalents) | 1.2 | 1.15 | 1.1 |
| Solvent (THF) Volume | 20 mL | 1.5 L | 12 L |
| Reaction Temperature | 25 °C | 30 °C | 35-40 °C |
| Reaction Time | 12 hours | 18 hours | 24 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
Note: These parameters are starting points and may require optimization based on specific equipment and reagent purity.
Table 2: Comparison of Purification Methods for this compound
| Method | Scale | Advantages | Disadvantages | Typical Purity |
| Flash Chromatography | Lab to Pilot | Cost-effective, good for removing bulk impurities. | Lower resolution, may not separate closely related impurities. | >95% |
| Preparative HPLC | Lab to Pilot | High resolution, excellent for achieving high purity. | Higher cost, solvent intensive. | >99% |
| Liquid-Liquid Extraction | All Scales | Good for initial work-up and removal of water-soluble impurities. | May not be sufficient for high-purity requirements on its own. | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound (100 g Scale)
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Preparation: Under an inert atmosphere (N2), add PEG11-alcohol (100 g) to anhydrous tetrahydrofuran (THF, 1.5 L) in a suitable reactor.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.15 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 2 hours.
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Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.15 equivalents) dropwise.
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Reaction: Allow the reaction to warm to 30 °C and stir for 18 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool to 0 °C and cautiously quench with water.
-
Work-up: Remove the THF under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (3 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Preparative HPLC
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Column: C18 preparative column (e.g., 50 x 250 mm, 10 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
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Gradient: A linear gradient from 30% to 70% B over 40 minutes.
-
Flow Rate: 80 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase. Inject onto the equilibrated column and collect fractions corresponding to the main product peak. Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction pathway for Williamson ether synthesis.
References
Minimizing diol impurities in monofunctional PEG synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize diol impurities during the synthesis of monofunctional polyethylene glycol (mPEG).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of diol impurity in monofunctional PEG synthesis?
A1: The primary source of diol (HO-PEG-OH) impurity in the synthesis of monofunctional PEG, such as methoxy-PEG (mPEG), is the presence of water in the reaction mixture.[1] During the anionic ring-opening polymerization of ethylene oxide, water can act as an initiator, leading to the formation of a polymer with hydroxyl groups at both ends (a diol) instead of the desired monofunctional PEG, which should have a methoxy group at one end and a hydroxyl group at the other.
Q2: Why is it critical to minimize diol impurities in monofunctional PEG used for pharmaceutical applications?
A2: In pharmaceutical applications, particularly in PEGylation, monofunctional PEGs are used to conjugate to therapeutic proteins, peptides, or small molecule drugs. If diol impurities are present, they can lead to cross-linking between drug molecules, forming aggregates or ill-defined conjugates. This can result in a loss of therapeutic activity, increased immunogenicity, and altered pharmacokinetic profiles of the drug product.
Q3: What are the common methods for detecting and quantifying diol impurities in a monofunctional PEG product?
A3: Several analytical techniques can be used to detect and quantify diol impurities. The most common methods include:
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for separating and quantifying diol impurities from the monofunctional PEG product.[2][3][4][5]
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Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique is useful for identifying the presence of diol impurities by analyzing the molecular weight distribution of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the ratio of methoxy end-groups to hydroxyl end-groups, thereby providing an estimation of the diol content.
Troubleshooting Guides
Issue 1: High Levels of Diol Impurity Detected in the Final mPEG Product
Possible Cause 1: Water Contamination in Reagents or Glassware
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All reagents, especially the solvent (e.g., tetrahydrofuran - THF) and the initiator (e.g., methanol), must be thoroughly dried before use. Solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone).
-
Proper Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120 °C) for several hours and then cooling under a stream of dry, inert gas (e.g., argon or nitrogen).
-
Inert Atmosphere: The polymerization reaction should be carried out under a strictly inert atmosphere to prevent the introduction of atmospheric moisture.
-
Possible Cause 2: Inefficient Initiator System
-
Troubleshooting Steps:
-
Use of a Scavenger: Employ an initiator system that also acts as a scavenger for trace amounts of water. For instance, a combination of potassium naphthalenide and methanol can be effective. The potassium naphthalenide reacts with any residual water before the polymerization is initiated by the potassium methoxide formed in situ.
-
Optimize Initiator Concentration: Ensure the correct stoichiometry of the initiator is used. An insufficient amount of initiator can lead to incomplete reaction and a higher relative concentration of impurities.
-
Issue 2: Difficulty in Removing Diol Impurities by Purification
Possible Cause 1: Ineffective Purification Method
-
Troubleshooting Steps:
-
Preparative HPLC: For efficient removal of diol impurities, preparative reversed-phase HPLC is a highly effective method. The separation is based on the difference in polarity between the monofunctional PEG and the diol.
-
Column Chromatography: Column chromatography using a silica gel stationary phase can also be employed for the purification of mPEG. The more polar diol impurity will have a stronger interaction with the silica gel, allowing for its separation from the less polar mPEG.
-
Solvent Selection for Chromatography: Optimize the solvent system for chromatography. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) can provide good separation.
-
Possible Cause 2: Co-elution of mPEG and Diol
-
Troubleshooting Steps:
-
Adjust Chromatographic Conditions: In HPLC, modify the mobile phase composition and gradient to improve the resolution between the mPEG and diol peaks. For example, using a mobile phase of acetonitrile and water, the elution can be transitioned from a size-exclusion mode to an adsorption/partition mode where separation by end-group is more effective.
-
Derivatization: In some cases, derivatizing the hydroxyl end-groups can enhance the separation. For example, reacting the PEG sample with 3,5-dinitrobenzoyl chloride can facilitate separation by critical condition HPLC.
-
Quantitative Data on Diol Impurity
The following table summarizes the reported levels of diol impurity under different conditions and after purification.
| Condition/Method | Reported Diol Impurity Level | Reference |
| Anionic Polymerization with Water Contamination | Significant, >5% | |
| Anionic Polymerization under Anhydrous Conditions | <5% | |
| Anionic Polymerization with Potassium Naphthalenide/Methanol Initiator | Nearly undetectable | |
| Commercial mPEG-PA (unpurified) | ~2.7% | |
| After Anion-Exchange Chromatography Purification | <0.2% |
Experimental Protocols
Protocol 1: Synthesis of mPEG via Anionic Ring-Opening Polymerization
-
Preparation of Initiator (Potassium Methoxide):
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Under an inert atmosphere (argon or nitrogen), add freshly distilled, anhydrous methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Carefully add small pieces of clean potassium metal to the methanol at 0 °C. The reaction is exothermic.
-
Stir the mixture until all the potassium has reacted to form potassium methoxide.
-
-
Polymerization:
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In a separate, flame-dried reactor equipped with a mechanical stirrer, thermometer, and an inlet for ethylene oxide, add freshly distilled, anhydrous THF.
-
Add the prepared potassium methoxide solution to the THF.
-
Cool the mixture to the desired reaction temperature (e.g., 60-80 °C).
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Introduce purified, gaseous ethylene oxide into the reaction mixture at a controlled rate. The polymerization is highly exothermic and requires careful temperature control.
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After the desired molecular weight is achieved (monitored by GPC/SEC), terminate the polymerization by adding a small amount of acidic methanol.
-
-
Work-up:
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Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitated mPEG by filtration and wash with cold diethyl ether.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Quantification of Diol Impurity by RP-HPLC
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Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column.
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is typically used. For example, a gradient from 40% to 60% acetonitrile over 20 minutes.
-
-
Sample Preparation:
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Dissolve a known concentration of the mPEG sample in the initial mobile phase.
-
-
Analysis:
-
Inject the sample onto the column and run the gradient.
-
The diol impurity, being more polar, will typically elute earlier than the mPEG.
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Quantify the diol content by comparing the peak area of the diol to a standard curve prepared with a known diol standard.
-
Visualizations
Caption: Workflow for monofunctional PEG synthesis and purification.
Caption: Troubleshooting logic for high diol impurity in mPEG synthesis.
References
- 1. US20100041160A1 - Analysis of high molecular weight mpeg alcohol compositions - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Benzyl-PEG11-alcohol and its Alternatives: A Guide to NMR and HPLC Characterization
For researchers, scientists, and drug development professionals engaged in bioconjugation and drug delivery, the purity and structural integrity of polyethylene glycol (PEG) linkers are of paramount importance. Benzyl-PEG11-alcohol is a commonly utilized PEG derivative, valued for its benzyl protecting group and a terminal hydroxyl group amenable to further chemical modification. This guide provides a comprehensive comparison of the analytical characterization of this compound with shorter and longer chain alternatives, namely Benzyl-PEG9-alcohol and Benzyl-PEG12-alcohol. The focus is on providing expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), along with detailed experimental protocols.
Data Presentation: NMR and HPLC Characterization
The following tables summarize the expected and reported analytical data for this compound and its comparators.
Table 1: ¹H NMR Spectral Data
| Compound | Moiety | Protons | Expected Chemical Shift (δ, ppm) |
| This compound | Benzyl | Aromatic (C₆H₅) | 7.20 - 7.40 (m, 5H) |
| Benzyl | Methylene (C₆H₅CH ₂) | ~4.5 - 4.7 (s, 2H) | |
| PEG | Repeating Unit (OCH₂CH₂ ) | ~3.65 (s, 40H) | |
| PEG | Terminal (OCH₂CH ₂OH) | ~3.70 (t, 2H) | |
| PEG | Terminal (OCH ₂CH₂OH) | ~3.58 (t, 2H) | |
| Alcohol | Hydroxyl (OH) | Variable | |
| Benzyl-PEG9-alcohol | PEG | Repeating Unit (OCH₂CH₂ ) | ~3.65 (s, 32H) |
| Benzyl-PEG12-alcohol | PEG | Repeating Unit (OCH₂CH₂ ) | ~3.65 (s, 44H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Moiety | Carbon | Expected Chemical Shift (δ, ppm) |
| This compound | Benzyl | Aromatic (C₆H₅) | ~127 - 138 |
| Benzyl | Methylene (C₆H₅C H₂) | ~73 | |
| PEG | Repeating Unit (OC H₂C H₂) | ~70.5 | |
| PEG | Terminal (OC H₂CH₂OH) | ~72.5 | |
| PEG | Terminal (OCH₂C H₂OH) | ~61.5 | |
| Benzyl-PEG9-alcohol | PEG | Repeating Unit & Termini | Similar to this compound |
| Benzyl-PEG12-alcohol | PEG | Repeating Unit & Termini | Similar to this compound |
Table 3: HPLC Purity Data
| Compound | Purity Specification |
| This compound | ≥ 95% (by ¹H NMR)[1] |
| Benzyl-PEG12-alcohol | 96.34%[2] |
| Benzyl-PEG45-alcohol | > 98% (by NMR and HPLC)[3] |
Experimental Protocols
Detailed methodologies for the NMR and HPLC analysis are provided below. These protocols are based on established methods for the characterization of PEGylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of Benzyl-PEG-alcohol derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the Benzyl-PEG-alcohol sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
Temperature: 298 K.
Data Analysis:
-
Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal. The purity can be estimated by comparing the integral of the characteristic signals of the main compound to those of any impurities.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Benzyl-PEG-alcohol derivatives and to separate them from potential impurities such as non-PEGylated starting materials or PEGs of different lengths.
Instrumentation:
-
An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). A C18 reversed-phase column is commonly used.
Chromatographic Conditions (Example Method):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for the benzyl group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the Benzyl-PEG-alcohol sample in the initial mobile phase (e.g., 30% Acetonitrile in water with 0.1% TFA) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the main peak corresponding to the Benzyl-PEG-alcohol.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the characterization of this compound.
Caption: Experimental workflow for NMR and HPLC characterization.
This guide provides a foundational understanding of the NMR and HPLC characterization of this compound and its analogs. Researchers should note that the exact chemical shifts and retention times can vary depending on the specific experimental conditions, including the solvent, temperature, and chromatographic system used. For critical applications, it is always recommended to acquire experimental data on the specific batch of the reagent being used.
References
A Comparative Purity Analysis of Synthesized Benzyl-PEG11-alcohol for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is a critical parameter that directly impacts the efficacy, safety, and reproducibility of PEGylated therapeutics and other bioconjugates. The process of PEGylation—the covalent attachment of PEG chains to molecules—is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The purity of the PEGylating agent is paramount, as impurities can lead to side reactions, the formation of undesired conjugates, and potential immunogenicity.
Benzyl-PEG11-alcohol is a key intermediate in the synthesis of various functionalized PEGs, and its purity sets the stage for the quality of the final product. This guide provides a comprehensive purity assessment of synthesized this compound, comparing its performance with common alternatives and presenting supporting experimental data and protocols.
Purity Assessment of this compound
The purity of synthesized this compound is typically assessed using a combination of analytical techniques to identify and quantify the main component and potential impurities. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1] Mass spectrometry (MS) is also employed to confirm molecular weight.
Common impurities in PEG reagents can include species with varying PEG chain lengths (polydispersity), as well as process-related impurities and degradation products such as formaldehyde, acetaldehyde, and formic acid.[2]
Comparison with Alternative PEGylating Agents
The choice of a PEGylating agent depends on the specific application and the functional groups available on the molecule to be conjugated.[1][3] Here, we compare the purity profile of the intermediate, this compound, with other commonly used activated PEG derivatives. It is important to note that the purity of commercial PEG reagents is generally high, with most suppliers guaranteeing a purity of >95%.[1]
| Parameter | This compound (Synthesized Lot) | mPEG12-NHS Ester (Commercial Grade) | mPEG12-Maleimide (Commercial Grade) | Test Method |
| Purity (by HPLC) | 98.5% | >95% | >95% | RP-HPLC |
| Polydispersity (Mw/Mn) | 1.01 | <1.05 | <1.05 | SEC-HPLC/MS |
| Identity Confirmation | Conforms | Conforms | Conforms | ¹H NMR / MS |
| Moisture Content | <0.5% | <1.0% | <1.0% | Karl Fischer |
| Residual Solvents | <0.1% | <0.1% | <0.1% | GC-HS |
| Aldehyde Impurities | <10 ppm | <10 ppm | <10 ppm | HPLC-UV (DNPH derivatization) |
This table presents representative data for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity
-
Objective : To confirm the chemical structure of this compound and to detect and quantify impurities.
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) to a final concentration of 10-20 mg/mL in an NMR tube.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : Acquire a ¹H NMR spectrum. Key signals to monitor include the aromatic protons of the benzyl group, the methylene protons adjacent to the benzyl ether, the repeating ethylene glycol units, and the terminal alcohol proton. The molecular weight, purity, and functionalization of polyethylene glycols are often characterized by ¹H NMR spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
-
Objective : To separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths.
-
Instrumentation : An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase : A gradient of water and a polar organic solvent, such as acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA).
-
Sample Preparation : Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Method :
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 260 nm (for benzyl group)
-
Gradient: 5% to 95% Acetonitrile over 20 minutes.
-
Injection Volume: 10 µL
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective : To confirm the molecular weight of the main PEG species and identify the distribution of oligomers.
-
Instrumentation : An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation : Dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.1 mg/mL.
-
Data Acquisition : Acquire mass spectra in positive ion mode. The resulting spectrum will show a distribution of peaks, each differing by approximately 44 Da, corresponding to the mass of an ethylene glycol unit. This data is used to calculate the average molecular weight and polydispersity.
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes for purity assessment.
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: A simplified signaling pathway showing the utility of a pure PEG-alcohol intermediate.
References
Comparing Benzyl-PEG11-alcohol to other PROTAC linkers
A Comparative Guide to PROTAC Linkers: Benchmarking Benzyl-PEG11-alcohol
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[1] The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of this compound, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.
Characterization of this compound
This compound is a PEG-based PROTAC linker. Its structure consists of a chain of eleven ethylene glycol units, capped with a benzyl group at one end and a hydroxyl group at the other. The PEG chain imparts hydrophilicity, which can improve the solubility of the PROTAC molecule, a common challenge in PROTAC design. The terminal alcohol group provides a reactive handle for conjugation to either the target protein ligand or the E3 ligase ligand. The benzyl group, a common protecting group in organic synthesis, can also influence the overall physicochemical properties of the PROTAC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C29H52O12 | |
| Molecular Weight | 592.72 g/mol | |
| Appearance | Colorless liquid | |
| Solubility | Moderate in water; miscible with many organic solvents | |
| Key Features | 11-unit PEG chain, terminal alcohol, benzyl group |
Comparison of PROTAC Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages. The choice of linker is a critical determinant of PROTAC success and often requires empirical testing.
Flexible Linkers: PEG and Alkyl Chains
PEG and alkyl chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Polyethylene Glycol (PEG) Linkers (e.g., this compound): These linkers, composed of repeating ethylene glycol units, are known for their hydrophilicity. This property can enhance the aqueous solubility and cell permeability of PROTACs, which are often large, complex molecules that fall outside of Lipinski's "rule of five". The flexibility of the PEG chain can be crucial for allowing the PROTAC to adopt a conformation that supports the formation of a productive ternary complex. However, PEG linkers may be more susceptible to metabolic degradation in vivo compared to other linker types.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.
Rigid Linkers
To improve potency, selectivity, and drug-like properties, there is a growing interest in more rigid linkers. These linkers contain cyclic or planar elements that restrict the molecule's conformation.
-
Cycloalkane-Based Linkers: Structures like piperazine or piperidine can enhance rigidity, water solubility, and metabolic stability.
-
Triazole-Based Linkers: Often formed via "click chemistry," triazoles are metabolically stable and can help to pre-organize the PROTAC into a favorable conformation for ternary complex formation, reducing the entropic penalty of binding.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 2: Impact of Linker Type on PROTAC Efficacy
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax | Reference |
| Flexible (PEG) | p38α | VHL | Potent | High | |
| Flexible (Alkyl/Ether) | TBK1 | VHL | 3 nM (21-atom) | 96% | |
| Rigid (Aryl) | SMARCA2/4 | VHL | Potent | High | |
| Flexible (PEG) | BRD4 | CRBN | < 0.5 µM (4-5 PEG units) | High | |
| Flexible (PEG) | BRD4 | CRBN | > 5 µM (1-2 PEG units) | Reduced |
Table 3: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor (ER) Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| 9 | > 1000 | < 20 | |
| 12 | ~100 | ~60 | |
| 16 | < 10 | > 80 | |
| 19 | ~500 | ~40 | |
| 21 | > 1000 | < 20 |
As the data indicates, there is often an optimal "sweet spot" for linker length, and this is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may lead to unproductive ternary complex formation.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
References
Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting anchor. Among the diverse linker architectures, polyethylene glycol (PEG) linkers are frequently utilized for their advantageous physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides a detailed comparison of how different PEG linker lengths influence the efficacy of PROTACs, supported by quantitative data and comprehensive experimental protocols.
The linker is not a passive spacer; its length, composition, and flexibility are pivotal in dictating the overall performance of a PROTAC.[2][3] These characteristics directly influence the formation and stability of the crucial ternary complex, which comprises the target protein, the PROTAC, and an E3 ligase.[3] The geometry of this complex is paramount for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. An improperly sized linker can lead to steric hindrance or a non-productive ternary complex, thereby diminishing or abrogating degradation.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic investigations have consistently demonstrated that the length of the PEG linker can profoundly affect a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). However, the optimal linker length is not a universal constant and must be empirically determined for each specific target protein and E3 ligase pairing.
Table 1: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Composition/Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG | Less Potent | Not Reported | |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG | More Potent (IC50 = 26 µM) | Not Reported | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | No Degradation | Not Reported | |
| TANK-Binding Kinase 1 (TBK1) | VHL | 12-29 atoms | Submicromolar (3 nM for 21-atom) | 76-96 | |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 0 PEG units | < 0.5 µM | Not Reported | |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 1-2 PEG units | > 5 µM | Not Reported | |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 4-5 PEG units | < 0.5 µM | Not Reported | |
| Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | Short Linkers (<4 PEG units) | Impaired Binding | Not Reported | |
| Bruton's tyrosine kinase (BTK) | Cereblon (CRBN) | Longer Linkers (≥4 PEG units) | Maintained Binding | Not Reported |
Note: The data presented is compiled from various research articles, and experimental conditions may differ. Direct comparisons across studies should be approached with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
Key Experimental Protocols
The following are detailed methodologies for essential experiments used to evaluate the efficacy of PROTACs with varying PEG linker lengths.
1. Protein Degradation Assay (Western Blot)
This protocol is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
2. In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein.
-
Reaction Setup:
-
Assemble a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., CRL4-CRBN), the target protein of interest, ubiquitin, and ATP.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE and perform a Western blot as described above.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight bands or a smear, which are indicative of polyubiquitination.
-
3. Ternary Complex Formation Assays
Several biophysical techniques can be employed to confirm and characterize the formation of the PROTAC-induced ternary complex.
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques can measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary complex interactions.
-
Co-Immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the ternary complex within a cellular context.
-
Fluorescence Polarization (FP): FP assays are useful for measuring binding affinities in solution and can be adapted to study ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
Polypeptides Emerge as a Viable Alternative to PEGylation for Enhanced Drug Delivery
Researchers and drug development professionals are increasingly turning to polypeptides as a promising alternative to polyethylene glycol (PEG) for modifying therapeutic proteins and peptides. This shift is driven by the desire to overcome some of the known drawbacks of PEGylation, including potential immunogenicity and non-biodegradability, while retaining the benefits of increased drug stability and circulation time.
Polypeptides, which are polymers of amino acids, offer a biodegradable and often less immunogenic option for drug conjugation.[1][2] Several polypeptide platforms, including PASylation, polysarcosine (pSar), elastin-like polypeptides (ELPs), and XTEN, are being actively investigated and show comparable or even superior performance to PEG in preclinical studies.[1][3] These alternatives can be designed to have similar hydrophilic properties to PEG, which helps to increase the hydrodynamic volume of the conjugated drug, thereby reducing kidney clearance and extending its time in the bloodstream.
This guide provides a comparative overview of polypeptides and PEGylation, presenting key performance data from experimental studies and outlining the general methodologies used to evaluate these drug delivery platforms.
Performance Comparison: Polypeptides vs. PEGylation
Experimental data from various studies demonstrate the potential of polypeptides to match or exceed the performance of PEGylation in key areas such as in vivo half-life, in vitro bioactivity, and immunogenicity.
| Parameter | Polypeptide Conjugate | PEG Conjugate | Unmodified Drug | Key Findings | Source |
| In Vivo Half-Life | |||||
| Interferon-α2b (IFN) | PSar-IFN: Significantly prolonged | PEG-IFN: Prolonged | Short half-life | Polysarcosine (PSar) demonstrated a comparable ability to PEG in extending the circulation half-life of IFN. | |
| Human Growth Hormone (hGH) | PAS-hGH: Markedly extended | - | Short half-life | PASylation significantly boosts the in vivo bioactivity and circulation time of hGH. | |
| In Vitro Bioactivity | |||||
| Interferon-α2b (IFN) | PSar-IFN: Higher retained activity | PEG-IFN: Lower retained activity | 100% activity | PSar-IFN retained more of its antiproliferative activity compared to PEG-IFN. | |
| Immunogenicity | |||||
| Interferon-α2b (IFN) | PSar-IFN: Significantly less anti-IFN antibodies | PEG-IFN: Higher levels of anti-IFN antibodies | Immunogenic | PSar-IFN elicited a considerably lower antibody response in mice compared to PEG-IFN. | |
| General | Polypeptides are generally considered to have low immunogenicity. | PEG can induce anti-PEG antibodies, leading to accelerated blood clearance. | Varies | Polypeptides offer a potential solution to the immunogenicity concerns associated with PEG. | |
| Tumor Accumulation | |||||
| Interferon-α2b (IFN) | PSar-IFN: Higher accumulation in tumor sites | PEG-IFN: Lower accumulation in tumor sites | Low accumulation | PSar-IFN showed greater accumulation in tumors upon systemic administration than PEG-IFN. | |
| Biodegradability | |||||
| General | Polypeptides are biodegradable. | PEG is non-biodegradable. | Biodegradable | The biodegradable nature of polypeptides is a key advantage over the synthetic polymer PEG. |
Experimental Protocols
Detailed, step-by-step experimental protocols are often specific to the drug molecule and the polypeptide or PEG polymer being used. However, the general methodologies for key comparative experiments are outlined below.
In Vivo Circulation Half-Life Determination
This experiment measures the time it takes for half of the administered drug conjugate to be eliminated from the bloodstream.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The unmodified drug, the polypeptide-drug conjugate, and the PEG-drug conjugate are administered intravenously to different groups of animals.
-
Blood Sampling: Blood samples are collected at various time points after administration (e.g., 5 minutes, 1 hour, 4 hours, 24 hours, 48 hours).
-
Quantification: The concentration of the drug or conjugate in the plasma is quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or by measuring the radioactivity if a radiolabeled conjugate is used.
-
Data Analysis: The plasma concentration-time data is plotted, and the terminal half-life is calculated using pharmacokinetic software.
In Vitro Bioactivity Assay
This experiment assesses whether the conjugated drug retains its biological function. The specific assay depends on the drug's mechanism of action. For an anti-cancer drug like interferon, an anti-proliferative assay is common.
-
Cell Line: A cancer cell line that is sensitive to the drug is chosen (e.g., Daudi cells for interferon).
-
Treatment: The cells are treated with varying concentrations of the unmodified drug, the polypeptide-drug conjugate, and the PEG-drug conjugate.
-
Incubation: The cells are incubated for a specific period (e.g., 48 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by counting the number of viable cells.
-
Data Analysis: The concentration of each compound that inhibits cell growth by 50% (IC50) is calculated and compared. A higher IC50 value indicates lower bioactivity.
Immunogenicity Assessment
This experiment evaluates the extent to which the drug conjugates elicit an immune response.
-
Animal Model: Mice are commonly used.
-
Immunization: Animals are repeatedly injected with the unmodified drug, the polypeptide-drug conjugate, or the PEG-drug conjugate over a period of several weeks.
-
Serum Collection: Blood is collected after the immunization schedule is complete, and serum is isolated.
-
Antibody Detection: An ELISA is performed to detect the presence of antibodies against the drug (e.g., anti-interferon antibodies) in the serum.
-
Data Analysis: The antibody titers in the different treatment groups are compared.
Visualizing the Comparison
The following diagrams illustrate the general workflow for comparing drug-polymer conjugates and the conceptual advantages of polypeptides over PEGylation.
References
A Head-to-Head Comparison: PEG vs. Polysarcosine Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly impacts the efficacy, safety, and pharmacokinetic profile of therapeutic biomolecules. For decades, Poly(ethylene glycol) (PEG) has been the gold standard, a versatile and widely used polymer for enhancing the therapeutic properties of proteins, peptides, and nanoparticles. However, the emergence of polysarcosine (pSar) as a viable alternative has sparked a critical re-evaluation of the status quo. This guide provides an objective, data-driven comparison of PEG and polysarcosine linkers to inform the selection of the optimal polymer for your drug development pipeline.
This comparative analysis delves into the key performance characteristics of PEG and polysarcosine linkers, supported by experimental data from preclinical studies. We will explore their physicochemical properties, pharmacokinetic profiles, immunogenicity, and impact on therapeutic efficacy, particularly in the context of antibody-drug conjugates (ADCs) and protein therapeutics.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the quantitative and qualitative data from comparative studies of PEG and polysarcosine linkers.
| Physicochemical Properties | PEG (Poly(ethylene glycol)) | Polysarcosine (pSar) | Reference(s) |
| Composition | Synthetic polymer of repeating ethylene oxide units. | Polypeptoid, a polymer of the endogenous amino acid sarcosine (N-methylated glycine).[1] | [1] |
| Solubility | High water solubility.[2] | High water solubility, comparable to PEG.[1] | [2] |
| Biodegradability | Not biodegradable, raising concerns about potential long-term accumulation. | Biodegradable, degrading into the natural amino acid sarcosine. | |
| Hydrodynamic Radius | Similar hydrodynamic radius to polysarcosine at equivalent molecular weights. | Similar hydrodynamic radius to PEG at equivalent molecular weights. |
| Pharmacokinetics & In Vivo Performance | PEG-Conjugate | Polysarcosine-Conjugate | Reference(s) |
| Circulation Half-Life (Interferon) | ~4.6 hours | ~4.8 hours (Comparable to PEG) | |
| Clearance Rate (ADC, 12-mer linker) | 47.3 mL/day/kg | 38.9 mL/day/kg (More efficient improvement in clearance rates) | |
| Tumor Accumulation (Interferon) | Standard | Higher accumulation in tumor sites compared to PEG-IFN. | |
| In Vivo Efficacy (Interferon) | Standard benchmark | Significantly more potent in inhibiting tumor growth than PEG-IFN. | |
| In Vivo Efficacy (ADC) | Standard benchmark | More efficiently improves ADC antitumor activity compared to PEG at equal length. |
| Immunogenicity & In Vitro Performance | PEG-Conjugate | Polysarcosine-Conjugate | Reference(s) |
| Immunogenicity | Can induce anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) and potential hypersensitivity. | Generally considered non-immunogenic. | |
| Anti-Drug Antibody (ADA) Response (Interferon) | Higher anti-IFN antibody titers observed. | Considerably lower anti-IFN antibody titers compared to PEG-IFN. | |
| In Vitro Cytotoxicity (ADC) | Standard benchmark for in vitro potency. | Comparable or slightly higher potency in some studies. Maintains high cytotoxic activity against target cells. | |
| Shielding Properties (ADC) | Standard | Provides slightly better shielding properties than PEG at an equal length. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of polymer-drug conjugates. Below are representative protocols for the synthesis of polysarcosine and a general procedure for its conjugation to a protein.
Synthesis of Polysarcosine with a Reactive Terminus (for Bioconjugation)
This protocol describes the synthesis of polysarcosine with a functional group suitable for conjugation, such as a maleimide or NHS ester. The synthesis typically involves the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA).
Materials:
-
Sarcosine N-carboxyanhydride (Sar-NCA)
-
Initiator (e.g., a primary amine-containing molecule with an orthogonal protecting group or a functional group for subsequent modification)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (for some methods)
-
Reagents for terminal group modification (e.g., maleic anhydride, N-hydroxysuccinimide)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Polymerization: The initiator is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Sar-NCA is then added, and the reaction is allowed to proceed at room temperature. The length of the polysarcosine chain is controlled by the molar ratio of the monomer (Sar-NCA) to the initiator.
-
Purification: The resulting polymer is typically precipitated in a non-solvent like diethyl ether and collected by centrifugation. Further purification can be achieved by dialysis against deionized water to remove unreacted monomers and small oligomers.
-
Terminal Functionalization: The terminal end of the polysarcosine chain is then deprotected (if necessary) and reacted with a suitable reagent to introduce the desired functional group. For example, a terminal amine can be reacted with a maleimide-containing NHS ester to create a polysarcosine-maleimide linker.
-
Final Purification and Characterization: The functionalized polysarcosine is purified using an appropriate method, such as size-exclusion chromatography. The final product is characterized by techniques like NMR spectroscopy and gel permeation chromatography (GPC) to confirm its structure and determine its molecular weight and polydispersity.
General Protocol for Protein Conjugation with Polysarcosine
This protocol outlines a general method for conjugating a functionalized polysarcosine linker to a protein. The specific chemistry will depend on the reactive groups on both the protein and the linker.
Materials:
-
Protein to be conjugated (containing accessible reactive groups, e.g., cysteines or lysines)
-
Functionalized polysarcosine (e.g., polysarcosine-maleimide for reaction with thiols, or polysarcosine-NHS ester for reaction with amines)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) at a specific pH)
-
Reducing agent (e.g., TCEP or DTT, if conjugating to cysteines from reduced disulfide bonds)
-
Quenching reagent (e.g., free cysteine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Protein Preparation: If targeting native cysteines, the protein is used directly. If targeting disulfide bonds, the protein is first treated with a reducing agent to generate free thiols. The reducing agent is then removed, typically by a desalting column. For lysine conjugation, the protein is prepared in a buffer at a pH that favors the reaction (typically pH 7.5-8.5 for NHS esters).
-
Conjugation Reaction: The functionalized polysarcosine is added to the prepared protein in the conjugation buffer. The reaction is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period. The molar excess of the polysarcosine linker over the protein is optimized to achieve the desired degree of conjugation.
-
Quenching: The reaction is stopped by adding a quenching reagent that reacts with any excess functionalized polysarcosine.
-
Purification: The polysarcosine-protein conjugate is purified from unreacted protein, excess linker, and other byproducts using a suitable chromatographic technique. Size-exclusion chromatography is commonly used to separate the larger conjugate from smaller molecules.
-
Characterization: The final conjugate is characterized to determine the degree of conjugation (e.g., using UV-Vis spectroscopy or mass spectrometry) and to assess its purity and integrity (e.g., using SDS-PAGE and size-exclusion chromatography).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a general workflow for ADC bioconjugation and the proposed immunological response to PEG versus polysarcosine.
Caption: A generalized workflow for the creation of an Antibody-Drug Conjugate (ADC).
Caption: Immunological response to PEGylated vs. polysarcosylated therapeutics.
Conclusion: A Paradigm Shift in Polymer Therapeutics
The data presented in this guide underscores the significant potential of polysarcosine as a next-generation alternative to PEG. While PEG has a long and successful history in drug development, the concerns regarding its immunogenicity and lack of biodegradability are valid and warrant careful consideration. Polysarcosine not only matches many of the beneficial physicochemical properties of PEG but also offers key advantages in terms of biocompatibility and in vivo performance.
For drug development professionals, the choice between PEG and polysarcosine will depend on the specific application, the therapeutic modality, and the desired clinical profile of the final product. The evidence suggests that for novel bioconjugates, particularly those intended for chronic or repeated dosing, polysarcosine represents a compelling option that may lead to safer and more effective therapies. As more comparative data becomes available, the landscape of polymer-based drug delivery is poised for a paradigm shift, with polysarcosine at the forefront of this evolution.
References
A Comparative Guide to the Mass Spectrometry Analysis of Benzyl-PEG11-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization and quantification of Benzyl-PEG11-alcohol conjugates. Experimental data from various sources has been compiled to offer an objective overview of each method's performance, supported by detailed experimental protocols and visualizations to aid in methodological selection and implementation.
Introduction to Analytical Strategies
The precise characterization of Polyethylene Glycol (PEG) conjugates, such as this compound, is critical in drug development and various research applications to ensure purity, determine molecular weight, and quantify concentration. Mass spectrometry (MS) stands as a cornerstone for this analysis, offering high sensitivity and detailed structural information. However, alternative techniques, including High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary and sometimes advantageous approaches for quantification and characterization. This guide delves into the practical application and comparative performance of these key analytical methods.
Mass Spectrometry Analysis
Mass spectrometry is a powerful tool for the detailed structural elucidation and sensitive detection of PEGylated compounds. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are widely employed.
Key Applications:
-
Molecular Weight Determination: Accurately measures the molecular weight of the conjugate, confirming the PEG chain length.
-
Purity Assessment: Detects the presence of unreacted starting materials or byproducts.
-
Structural Confirmation: Tandem MS (MS/MS) can be used to investigate the fragmentation patterns, confirming the structure of the conjugate.
Experimental Protocol: MALDI-TOF Mass Spectrometry
Sample Preparation:
-
Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in a 1:1 solution of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA)[1].
-
Prepare a cationizing agent solution of sodium trifluoroacetate (NaTFA) at 1 mg/mL in ethanol[1].
-
Mix the this compound conjugate sample (typically ~1 mg/mL in a suitable solvent), the matrix solution, and the cationizing agent in a 1:5:1 (v/v/v) ratio[1].
-
Spot 0.5 µL of the mixture onto a ground steel MALDI target plate and allow it to air dry completely before analysis[1].
Instrumentation and Data Acquisition:
-
Instrument: Bruker Autoflex Speed MALDI-TOF Mass Spectrometer (or equivalent)[1].
-
Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the sodium adducts of the this compound oligomers, with each peak separated by approximately 44 Da, the mass of a single ethylene glycol unit. The molecular weight distribution can be determined from this pattern.
Experimental Protocol: ESI-Liquid Chromatography-Mass Spectrometry (LC-MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Instrument: Agilent 6520 Accurate-Mass Q-TOF LC/MS System (or equivalent).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: The instrument is set to acquire data in the m/z range of 100-2000.
-
Fragmentation Analysis (MS/MS): For structural confirmation, collision-induced dissociation (CID) can be performed. The fragmentation of deprotonated PEGs is often dominated by intramolecular SN2 reactions involving the terminal oxide anion, leading to the loss of C₂H₄O monomer units.
Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other techniques are often preferred for routine quantification due to their robustness and simpler workflows.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the quantitative analysis of non-volatile and semi-volatile compounds, including PEG conjugates that lack a UV chromophore. The detector response is proportional to the mass of the analyte, making it suitable for quantifying compounds without the need for specific standards for every PEG oligomer.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A gradient tailored to the elution of the specific conjugate. For a small molecule like this compound, a gradient from 30% to 70% B over 15 minutes might be appropriate.
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD). Nebulizer gas (Nitrogen) pressure at 35 psi and an evaporation temperature of 35°C.
-
Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of a this compound standard. The linear range for PEG analysis by HPLC-CAD is typically in the µg/mL range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H NMR), is a valuable tool for the structural confirmation and quantification of PEG conjugates. It provides information on the molecular structure and can be used to determine the degree of PEGylation and the concentration of the conjugate.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound conjugate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, an internal standard with a known concentration and a distinct NMR signal should be added.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Structural Confirmation: The characteristic signals of the benzyl group (aromatic protons between 7.2-7.4 ppm) and the PEG backbone (a large singlet around 3.6 ppm) will be present. The protons on the carbon adjacent to the terminal alcohol will have a specific chemical shift that can confirm the structure.
-
Quantification: The concentration of the conjugate can be determined by comparing the integral of a specific proton signal from the conjugate (e.g., the benzyl protons) to the integral of a known amount of an internal standard. The detection limit for PEG in biological fluids by ¹H NMR can be as low as 10 µg/mL.
-
Performance Comparison
| Parameter | MALDI-TOF MS | ESI-LC-MS | HPLC-CAD | ¹H NMR |
| Primary Application | Molecular Weight, Purity | Structural Confirmation, Quantification | Quantification | Structural Confirmation, Quantification |
| Sample Throughput | High | Medium | High | Medium |
| Limit of Detection (LOD) | pmol - fmol range | fmol - amol range | ~50-83 ng/mL | ~10 µg/mL in biological fluids |
| Limit of Quantification (LOQ) | pmol range | fmol range | ~170-278 ng/mL | Low µg/mL range |
| Linearity (R²) | Not typically used for quantification | > 0.99 | > 0.99 | Excellent with internal standard |
| Precision (%RSD) | 5-15% | < 5% | < 5% | < 2% |
| Key Advantages | Fast, tolerant to some impurities, provides molecular weight distribution. | High sensitivity, provides structural information through fragmentation. | Universal detection for non-volatile analytes, good for quantification without chromophores. | Non-destructive, provides detailed structural information, highly quantitative with an internal standard. |
| Key Limitations | Lower resolution than ESI, potential for fragmentation, matrix interference. | Ion suppression effects, requires volatile mobile phases. | Lower sensitivity than MS, non-linear response at high concentrations. | Lower sensitivity than MS, requires higher sample concentrations. |
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams, generated using the DOT language for Graphviz, outline the workflows for mass spectrometry analysis and a comparison of the different analytical techniques.
Conclusion
The selection of an appropriate analytical technique for this compound conjugates is contingent on the specific analytical goal. Mass spectrometry, particularly ESI-LC-MS, offers unparalleled sensitivity and detailed structural information, making it ideal for characterization and trace-level quantification. MALDI-TOF MS provides a rapid method for determining molecular weight and purity. For routine and robust quantification, especially in quality control settings, HPLC-CAD is a strong candidate due to its universal response and ease of use. NMR spectroscopy serves as an excellent primary method for structural confirmation and can provide highly accurate quantitative data with the use of an internal standard, albeit with lower sensitivity compared to mass spectrometry. A multi-faceted approach, leveraging the strengths of each of these techniques, will ultimately provide the most comprehensive understanding of this compound conjugates.
References
A Comparative Guide to the Structural Validation of Benzyl-PEG11-alcohol
For researchers, scientists, and drug development professionals, the structural integrity and purity of polyethylene glycol (PEG) reagents are paramount for the successful development of PEGylated bioconjugates.[1] Impurities or structural ambiguities in a reagent like Benzyl-PEG11-alcohol can lead to undesirable side reactions, product heterogeneity, and potential immunogenicity, thereby compromising the efficacy and safety of the final therapeutic product.[1]
This guide provides a comprehensive comparison of key analytical techniques for the structural validation of this compound. It outlines detailed experimental protocols and presents supporting data to assist researchers in establishing robust quality control processes.
Comparison of Analytical Techniques
A multi-faceted analytical approach is essential for the unambiguous structural validation of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information regarding the molecule's identity, purity, and structural characteristics.
| Analytical Technique | Parameter Measured | Information Provided | Typical Specification for this compound |
| ¹H NMR Spectroscopy | Chemical Shift (ppm), Integration, Coupling Constants (Hz) | Confirms the presence of key structural motifs (benzyl group, PEG chain, terminal alcohol), determines the average number of ethylene glycol units, and quantifies purity against a known standard.[1] | Purity >95%[2]; PEG chain length consistent with 11 repeating units. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Confirms the molecular weight of the main compound and identifies impurities based on their mass.[3] Provides information on the distribution of PEG chain lengths (polydispersity). | Exact Mass: 592.3500; Molecular Weight: 592.72 |
| HPLC (Reversed-Phase) | Retention Time (min), Peak Area (%) | Quantifies the purity of the compound by separating it from non-PEGylated impurities, residual starting materials, and PEGs of different lengths. | Purity >98% by peak area percentage. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Objective: To confirm the chemical structure of this compound and assess its purity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Benzyl Group: Look for characteristic signals for the aromatic protons around 7.2-7.4 ppm and the benzylic methylene protons (-CH₂-) adjacent to the phenyl group.
-
PEG Chain: A large, broad signal corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-) is expected, typically around 3.6 ppm.
-
Terminal Alcohol: Identify the signal for the methylene protons adjacent to the terminal hydroxyl group and the hydroxyl proton itself.
-
Purity and PEG Length Calculation: The purity can be determined by comparing the integral of the benzyl protons to the integral of the repeating ethylene glycol unit protons. The ratio of these integrals also confirms the average number of PEG units.
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To verify the molecular weight and assess the polydispersity of the this compound sample.
Methodology:
-
Instrumentation: An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for analyzing PEGylated molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Due to the nature of PEGs, a distribution of ions corresponding to different adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) is often observed.
-
Analysis:
-
The primary peak should correspond to the expected molecular weight of this compound (592.72 g/mol ) plus an adduct ion.
-
The mass spectrum will likely show a distribution of peaks separated by 44 Da, which is the mass of one ethylene glycol unit. This distribution reflects the polydispersity of the PEG chain. For a high-purity sample, the peak corresponding to n=11 should be the most abundant.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To separate and quantify this compound from potential impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often containing 0.1% trifluoroacetic acid (TFA), is typically used.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject the sample and monitor the elution profile using the UV detector, typically at a wavelength of 254 nm to detect the benzyl group.
-
The main peak corresponds to the this compound product.
-
Additional peaks may indicate impurities such as residual benzyl alcohol, PEG diol, or PEGs with different chain lengths.
-
Purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
-
Visualizing the Validation Process
Diagrams created using the DOT language provide clear visual representations of complex workflows and relationships.
Caption: Workflow for the structural validation of this compound.
Caption: Logical relationships of primary validation techniques.
References
A Researcher's Guide to Comparing Bioconjugation Efficiency of Different Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and synthesis of bioconjugates, profoundly impacting the efficacy, stability, and safety of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
The linker, a molecular bridge connecting a biomolecule to a payload, must be stable in circulation to prevent premature payload release, yet labile enough to ensure efficient delivery at the target site.[1] The two main categories of linkers, cleavable and non-cleavable, offer distinct mechanisms for payload release. Cleavable linkers are designed to be broken down by specific triggers in the target cell's microenvironment, such as enzymes or acidic pH, while non-cleavable linkers release their payload only after the degradation of the antibody component within the lysosome.[1]
Quantitative Comparison of Bioconjugation Linkers
The efficiency of a bioconjugation reaction is a key factor in determining the yield and homogeneity of the final product. The following tables summarize quantitative data on the efficiency of various linker types and conjugation methods.
Table 1: Comparison of Common Bioconjugation Chemistries
| Linker/Chemistry | Target Residue | Typical Reaction Time | Optimal pH | Typical Yield | Average Drug-to-Antibody Ratio (DAR) |
| NHS Ester | Lysine | 1-2 hours | 7.2-8.5 | Variable | 3.5 - 14 |
| Maleimide | Cysteine | 1-2 hours | 6.5-7.5 | High | 2.8 - 4 |
| SPAAC (Click Chemistry) | Azide/Alkyne | 1-4 hours | Neutral | High | ~2 |
| Sortase-mediated | LPXTG motif/ (oligo)Glycine | 3.5-24 hours | 7.5 | Up to 90% | ~2-4 |
Note: Yields and DARs can vary significantly based on specific reactants, buffer conditions, and reaction times.[2][3][4]
Table 2: Performance of Cleavable vs. Non-Cleavable Linkers in ADCs
| Linker Type | Example | Stability in Human Plasma | Payload Release Mechanism | Key Advantage |
| Cleavable (Enzyme) | Val-Cit | High | Cathepsin B cleavage | Targeted payload release |
| Cleavable (pH) | Hydrazone | 2 days | Acid hydrolysis | Release in acidic endosomes |
| Non-Cleavable | SMCC | High | Proteolytic degradation | Higher plasma stability |
Data compiled from various sources.
Experimental Protocols
Reproducibility is fundamental to scientific research. The following are detailed protocols for common bioconjugation methods.
N-Hydroxysuccinimide (NHS) Ester Chemistry
This protocol describes the conjugation of an NHS ester-activated molecule to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester reagent dissolved in an organic solvent (e.g., DMF or DMSO)
-
Quenching reagent (e.g., 1 M Tris or glycine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution in the appropriate buffer.
-
Prepare a stock solution of the NHS ester in an anhydrous organic solvent.
-
Add a 10- to 20-fold molar excess of the NHS ester to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify the conjugate to remove excess reagents and byproducts.
Maleimide-Thiol Coupling
This method is used for the site-specific modification of cysteine residues.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.5), often containing a reducing agent like TCEP to prevent disulfide bond formation.
-
Maleimide reagent dissolved in DMSO or DMF.
-
Desalting column for purification.
Procedure:
-
Ensure the protein's thiol groups are reduced and available for reaction.
-
Dissolve the maleimide reagent in an organic solvent.
-
Add the maleimide solution to the protein solution. The molar ratio will depend on the desired degree of labeling.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate using a desalting column to remove unreacted maleimide.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the copper-free "click chemistry" reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH ~7.4)
-
Azide-containing molecule
-
Reaction buffer (azide-free)
Procedure:
-
Prepare the DBCO-activated biomolecule and the azide-containing molecule separately.
-
Mix the reactants in the reaction buffer.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purify the resulting conjugate using a suitable method like size-exclusion chromatography.
Sortase-Mediated Ligation
This protocol describes the enzymatic ligation of a protein with a C-terminal LPXTG motif to a molecule with an N-terminal oligoglycine sequence.
Materials:
-
Protein containing a C-terminal LPXTG motif.
-
Molecule bearing an N-terminal oligoglycine (e.g., Gly₅) sequence.
-
Sortase A enzyme.
-
Reaction buffer (e.g., 50mM Hepes, 150mM NaCl, 5mM CaCl₂, pH 7.5).
-
Purification system (e.g., affinity chromatography).
Procedure:
-
Combine the LPXTG-tagged protein and the oligoglycine-containing molecule in the reaction buffer.
-
Initiate the reaction by adding Sortase A enzyme (typically in the low micromolar range).
-
Incubate the reaction for 3.5 to 24 hours at 25°C.
-
The reaction can be stopped by adding EDTA to chelate the Ca²⁺ ions required for sortase activity.
-
Purify the ligated protein to remove the enzyme and unreacted substrates.
Visualizing Bioconjugation Processes
To better understand the workflows and mechanisms involved in bioconjugation, the following diagrams illustrate key processes.
References
In-Vitro Performance of PEGylated Drug Delivery Systems: A Comparative Guide
The surface modification of drug delivery systems with Polyethylene Glycol (PEG), a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. This hydrophilic polymer can be tailored in terms of molecular weight, density, and structure (linear or branched), to enhance the systemic circulation time and stability of nanocarriers. This guide provides an in-vitro comparison of various drug delivery systems featuring different PEGs, with a focus on key performance indicators critical for preclinical assessment. The data presented is supported by detailed experimental protocols to aid researchers in their study design and interpretation.
Comparative Analysis of Physicochemical and In-Vitro Biological Performance
The choice of PEG characteristics significantly influences the physicochemical properties and subsequent biological interactions of drug delivery systems. Below are compiled data from recent in-vitro studies, summarizing the impact of varying PEG molecular weights on liposomes and polymeric nanoparticles.
Table 1: Influence of PEG Molecular Weight on the Physicochemical Properties of Drug Delivery Systems
| Drug Delivery System | PEG Molecular Weight (kDa) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA-PEG Nanoparticles | 2 | 183.07 ± 0.85 | - | -25.03 ± 0.21 | 66.72 ± 4.22 | - | [1] |
| PLGA-PEG Nanoparticles | 5 | - | - | - | - | - | [2] |
| Chitosan-PEG Nanoparticles | 2 | - | - | - | - | - | [3] |
| Chitosan-PEG Nanoparticles | 5 | Smaller and more compacted than 2kDa | Higher surface charge than 2kDa | - | - | - | [3] |
| Chitosan-PEG Nanoparticles | 10 | - | - | - | - | - | [3] |
| PEGylated Liposomes | 2 | ~142 | - | - | - | - | |
| PEGylated Cubosomes | - | 214.30 ± 0.41 | 0.231 ± 0.001 | - | 95.04% ± 0.40% | - | |
| PEGylated Gold Nanoparticles | 7.5 | 78.82 | - | -43.38 | - | - |
Table 2: In-Vitro Biological Performance of Drug Delivery Systems with Different PEGs
| Drug Delivery System | PEG Molecular Weight (kDa) | Cell Line | Assay | Key Findings | Reference |
| PLGA-PEG Nanoparticles | 2 | Macrophages, Intestinal Epithelial Cells | TNF-α secretion | Significantly reduced TNF-α secretion | |
| PLGA-PEG Nanoparticles | 5 | Macrophages, Intestinal Epithelial Cells | TNF-α secretion | Significantly reduced TNF-α secretion, no significant difference from 2kDa | |
| Chitosan-PEG Nanoparticles | 5 | HeLa, H1299 | Gene silencing | Highest knockdown efficiency compared to 2kDa and 10kDa | |
| PEGylated Liposomes | 2, 5, 10 | KB cells | Cellular uptake | No significant difference in vitro | |
| PEGylated HCPMi | 30%, 40%, 50% (PEGylation degree) | U87MG, U251MG | Cellular uptake, Cytotoxicity | All showed significantly better uptake than non-PEGylated. No significant difference between PEGylation degrees. | |
| PEGylated Gold Nanoparticles | 7.5 | C33A | Cytotoxicity (Apoptosis/Necrosis) | Significant reduction in total cell viability (32.3%) | |
| DM-loaded PEGylated Cubosomes | - | H-1975 | Cytotoxicity (IC50) | ~7.70-fold lower IC50 compared to free drug |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. The following sections outline standard protocols for key experiments cited in the comparative data.
Preparation of PEGylated Nanoparticles
A common method for preparing PEGylated polymeric nanoparticles, such as PLGA-PEG, is the emulsion-solvent evaporation technique.
Characterization of Nanoparticles
Particle Size and Zeta Potential: These parameters are typically determined by Dynamic Light Scattering (DLS). Nanoparticles are dispersed in an appropriate aqueous medium, and measurements are performed at a fixed angle and temperature.
Encapsulation Efficiency and Drug Loading: The amount of encapsulated drug is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The formulas are as follows:
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
In-Vitro Drug Release Study
The drug release profile is often assessed using a dialysis method.
Cellular Uptake Analysis
The internalization of nanoparticles by cells can be visualized and quantified using various methods.
Qualitative Analysis (Confocal Microscopy):
-
Label nanoparticles with a fluorescent dye.
-
Incubate cells with the fluorescently labeled nanoparticles for a specific duration.
-
Wash the cells to remove non-internalized nanoparticles.
-
Fix the cells and stain the nuclei (e.g., with DAPI).
-
Visualize the cells using a confocal laser scanning microscope.
Quantitative Analysis (Flow Cytometry):
-
Incubate cells with fluorescently labeled nanoparticles.
-
Wash and detach the cells.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity per cell.
Cytotoxicity Assay
The effect of drug-loaded nanoparticles on cell viability is commonly evaluated using the MTT assay.
Signaling Pathways in Cellular Uptake
The cellular entry of nanoparticles is a complex process that can involve various endocytic pathways. The surface characteristics of the nanoparticles, including the PEG layer, can influence the predominant uptake mechanism.
The "stealth" properties conferred by PEGylation can reduce opsonization and subsequent phagocytosis by macrophages. However, for targeted delivery to other cell types, the PEG layer can sometimes hinder the interaction of targeting ligands with their receptors, a phenomenon known as the "PEG dilemma". The density and length of the PEG chains are critical parameters in balancing prolonged circulation with efficient cellular uptake. For instance, some studies suggest that a lower density or shorter PEG chains might be more favorable for receptor-mediated endocytosis.
This guide provides a foundational comparison of drug delivery systems with different PEGs based on recent in-vitro studies. Researchers are encouraged to consider the specific requirements of their therapeutic application when selecting a PEGylation strategy.
References
Safety Operating Guide
Personal protective equipment for handling Benzyl-PEG11-alcohol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzyl-PEG11-alcohol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Core Safety and Handling Protocols
This compound should be handled with care, recognizing its potential hazards. The substance is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Standard laboratory procedures should be followed, including working in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[2].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes[1].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is good practice to double-glove, especially when handling hazardous compounds[3][4].
-
Body Protection: An impervious laboratory coat or gown is necessary to protect against skin contact.
-
Respiratory Protection: A NIOSH-approved respirator should be used, particularly when handling the powder form outside of a containment device or when vapors may be generated.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure safety and consistency in experimental results.
-
Preparation: Before starting any work, ensure the work area is clean and uncluttered. The Safety Data Sheet (SDS) should be readily accessible for immediate reference. All required PPE must be donned correctly.
-
Weighing and Aliquoting: These operations should be performed in a designated area with good ventilation, such as a chemical fume hood, to control airborne particles.
-
Dissolving: When dissolving the compound, add the solvent to the powder slowly to prevent splashing. A vortex mixer or sonicator can be used to facilitate dissolution.
-
Post-Handling: After handling, thoroughly clean the work area and any equipment used. Contaminated PPE should be removed and disposed of correctly. Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Unused Compound: Must be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container for collection by a licensed chemical waste disposal service. Do not dispose of it down the drain or in regular trash.
-
Contaminated Labware: Glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. Contaminated disposable labware (e.g., plastic tubes, pipette tips) should be placed in a designated hazardous waste container.
-
Contaminated PPE: All used PPE, such as gloves and disposable gowns, must be disposed of as hazardous waste in a designated, labeled container.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C29H52O12 | |
| Molecular Weight | 592.72 g/mol | |
| Appearance | Solid | |
| Storage Temperature | -20°C (powder) | |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
